molecular formula C20H15BrN6O2 B600904 Monohydroxy Etravirine CAS No. 1246815-68-8

Monohydroxy Etravirine

カタログ番号: B600904
CAS番号: 1246815-68-8
分子量: 451.29
注意: 研究専用です。人間または獣医用ではありません。
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説明

Monohydroxy Etravirine is a key metabolite of the antiretroviral drug Etravirine, a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) . Studies indicate that it is formed primarily via the activity of the cytochrome P450 enzyme CYP2C19 . This compound is supplied for research purposes to support analytical and investigative studies. In the research landscape, Monohydroxy Etravirine serves as a critical reference standard in the analytical method development, validation (AMV), and Quality Control (QC) applications for the commercial production of Etravirine drug substances and products . Beyond its role in pharmaceutical analysis, the parent compound, Etravirine, is being actively investigated for drug repurposing in oncology. Recent scientific inquiries have revealed that Etravirine exhibits selective anticancer activity in models of prostate and bladder cancer, showing enhanced cytotoxicity when combined with other agents . Furthermore, studies in ovarian cancer models demonstrate that Etravirine can inhibit cancer cell metastasis by inducing the degradation of the pro-metastatic protein AGR2 via autophagy, and can suppress tumor progression in vivo when combined with paclitaxel . Researchers value this compound for its application in studying drug metabolism, enzyme phenotyping, and exploring novel oncological pathways. Every batch is accompanied by comprehensive characterization data, which typically includes 1H-NMR, Mass Spectrometry, HPLC, IR, and a Certificate of Analysis (CoA) detailing purity and potency to ensure experimental reproducibility and integrity . This product is intended For Research Use Only and is strictly not for diagnostic or therapeutic use, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

4-[6-amino-5-bromo-2-(4-cyanoanilino)pyrimidin-4-yl]oxy-3-(hydroxymethyl)-5-methylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15BrN6O2/c1-11-6-13(9-23)7-14(10-28)17(11)29-19-16(21)18(24)26-20(27-19)25-15-4-2-12(8-22)3-5-15/h2-7,28H,10H2,1H3,(H3,24,25,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSEOCSSSLMRMFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC2=NC(=NC(=C2Br)N)NC3=CC=C(C=C3)C#N)CO)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15BrN6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10858135
Record name 4-{[6-Amino-5-bromo-2-(4-cyanoanilino)pyrimidin-4-yl]oxy}-3-(hydroxymethyl)-5-methylbenzonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

451.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1246815-68-8
Record name Monomethylhydroxy etravirine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1246815688
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-{[6-Amino-5-bromo-2-(4-cyanoanilino)pyrimidin-4-yl]oxy}-3-(hydroxymethyl)-5-methylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10858135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MONOMETHYLHYDROXY ETRAVIRINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L4ZR677MYJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Foundational & Exploratory

In Vitro Cytochrome P450 Metabolism of Etravirine to Monohydroxy Etravirine: Reaction Phenotyping, Kinetics, and Autoinduction Mechanisms

Author: BenchChem Technical Support Team. Date: April 2026

Introduction to Etravirine Biotransformation

Etravirine (ETR) is a highly flexible diarylpyrimidine non-nucleoside reverse transcriptase inhibitor (NNRTI) engineered to maintain efficacy against mutant HIV-1 strains[1]. Unlike first-generation NNRTIs, ETR's conformational flexibility provides a high genetic barrier to viral resistance[1]. However, its pharmacokinetic profile is heavily dictated by extensive Phase I hepatic metabolism. Understanding the in vitro cytochrome P450 (CYP450) biotransformation of ETR to its primary metabolite, monohydroxy etravirine, is critical for predicting drug-drug interactions (DDIs) and interindividual variability in systemic drug exposure.

Mechanistic Pathways: Formation of Monohydroxy Etravirine

The predominant metabolic clearance pathway for ETR is the methyl hydroxylation of its dimethylbenzonitrile moiety, followed by subsequent Phase II glucuronidation[1][2]. In vitro reaction phenotyping utilizing human liver microsomes (HLMs) and cDNA-expressed recombinant CYPs (rCYPs) has definitively mapped the specific isoforms responsible for this biotransformation[2].

  • CYP2C19 (Primary Pathway): CYP2C19 acts as the dominant catalyst. It is responsible for the formation of the most abundant monohydroxylated metabolite (M3) and drives the subsequent formation of dihydroxylated products[2][3].

  • CYP3A4 (Secondary Pathway): CYP3A4 serves as a secondary pathway, catalyzing the formation of two lower-abundance monohydroxylated metabolites (M1 and M2)[2][3].

  • CYP2C9 (Concerted Pathway): While CYP2C9 shows no oxidative activity toward the parent ETR compound directly, it acts in concert with CYP3A4 to generate minor dihydroxylated metabolites[2][3].

Following Phase I oxidation, the CYP3A4-dependent monohydroxylated products undergo Phase II conjugation. Specifically, UDP-glucuronosyltransferases UGT1A3 and UGT1A8 have been demonstrated to glucuronidate these metabolites to form O-glucuronide derivatives[2][3].

MetabolicPathway ETR Etravirine (ETR) CYP2C19 CYP2C19 (Primary) ETR->CYP2C19 High Affinity CYP3A4 CYP3A4 (Secondary) ETR->CYP3A4 Low Affinity MonoOH Monohydroxy Etravirine (M1, M2, M3) CYP2C19->MonoOH Major (M3) DiOH Dihydroxy Etravirine CYP2C19->DiOH CYP3A4->MonoOH Minor (M1, M2) CYP3A4->DiOH MonoOH->CYP2C19 MonoOH->CYP3A4 UGT UGT1A3 / UGT1A8 (Glucuronidation) MonoOH->UGT Gluc O-Glucuronide Metabolite UGT->Gluc

Fig 1: CYP450-mediated metabolic pathway of etravirine to monohydroxy etravirine and glucuronides.

Enzyme Kinetics and Genetic Validation

To isolate the specific kinetic contributions of these enzymes, researchers employ cDNA-expressed rCYPs. This approach eliminates the confounding variables of competing enzymes present in whole liver microsomes. For CYP3A4, the formation of M1 and M2 exhibits distinct Michaelis-Menten kinetics, demonstrating varying affinities and catalytic efficiencies[2].

Table 1: Kinetic Parameters for CYP3A4-Mediated Etravirine Monohydroxylation

Cytochrome P450Metabolite Km​ (μM) Vmax​ (pmol/min/pmol CYP)Intrinsic Clearance ( Vmax​/Km​ )
CYP3A4M1 (Monohydroxy ETR)5.830.0720.0123
CYP3A4M2 (Monohydroxy ETR)72.850.0670.0009

While rCYPs provide isolated kinetics, HLMs offer a more physiologically relevant enzyme ratio. To prove the dominant causality of CYP2C19 in ETR metabolism, researchers utilized genotyped HLMs. Assays performed using HLMs homozygous for the loss-of-function CYP2C192 allele demonstrated a 75% reduction in monohydroxy metabolite formation and a complete (100%) cessation of dihydroxy metabolite formation compared to wild-type (CYP2C191/*1) HLMs[2][3]. This genetic correlation provides an irrefutable, self-validating proof of CYP2C19's primary role.

Table 2: Impact of CYP2C19 Genotype on Etravirine Metabolism in Human Liver Microsomes

HLM GenotypePhenotypeMonohydroxy ETR FormationDihydroxy ETR Formation
CYP2C19 1/1Extensive MetabolizerBaseline (100%)Baseline (100%)
CYP2C19 2/2Poor MetabolizerDecreased by 75%Decreased by 100%

Autoinduction and Pharmacodynamic Implications

Beyond being a substrate, ETR actively modulates its own metabolism. In primary human hepatocytes, ETR treatment results in a profound, time-dependent increase in CYP3A4 mRNA levels—up to 17.9-fold after 72 hours[2][3].

Mechanistically, this autoinduction is mediated by the activation of the pregnane X receptor (PXR). This causality is validated by the introduction of sulforaphane, a specific PXR antagonist, which completely blocks the ETR-mediated increase in CYP3A4 expression[2][3]. Furthermore, ETR acts as a weak competitive inhibitor of CYP2C9 and CYP2C19, creating a complex web of potential drug-drug interactions when co-administered with other antiretrovirals[1][4].

Experimental Protocol: In Vitro Reaction Phenotyping

To accurately replicate these findings or screen novel analogs, the following standardized in vitro protocol is required. Every step is designed as a self-validating system to ensure data integrity.

ExpWorkflow Step1 1. Preparation HLMs or rCYPs + ETR Step2 2. Pre-Incubation Add Inhibitors (Optional) Step1->Step2 Step3 3. Initiation Add NADPH-Regenerating System Step2->Step3 Step4 4. Reaction Incubate at 37°C Step3->Step4 Step5 5. Termination Ice-Cold ACN + Internal Std Step4->Step5 Step6 6. Centrifugation Precipitate Proteins Step5->Step6 Step7 7. LC-MS/MS Analysis Quantify Metabolites Step6->Step7

Fig 2: Step-by-step in vitro reaction phenotyping workflow for etravirine metabolism.

Step-by-Step Methodology:
  • Preparation of the Incubation Matrix

    • Action: Prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 7.4), HLMs (0.5 mg/mL final protein concentration) or rCYPs (e.g., 10-50 pmol/mL), and ETR (0.1–100 μM).

    • Rationale: ETR is highly lipophilic and must be dissolved in DMSO. However, the final solvent concentration in the assay must be kept strictly below 0.1% (v/v) to prevent solvent-induced denaturation or competitive inhibition of the CYP active sites.

  • Chemical Inhibition (For Phenotyping)

    • Action: Add isoform-specific inhibitors—such as (+)-N-3-benzylnirvanol (for CYP2C19) or ketoconazole (for CYP3A4)—and pre-incubate the mixture at 37°C for 5 minutes[4].

    • Rationale: Selective chemical inhibitors block specific active sites. By measuring the fractional decrease in monohydroxy ETR formation, one can mathematically deduce the specific contribution of that CYP isoform within the complex HLM mixture.

  • Reaction Initiation

    • Action: Initiate the reaction by adding an NADPH-regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM MgCl2).

    • Rationale: CYP450 enzymes require a continuous supply of electrons. A regenerating system maintains a steady-state concentration of NADPH, ensuring that cofactor depletion does not artificially cap the reaction velocity ( Vmax​ ).

  • Incubation

    • Action: Incubate the samples at 37°C in a shaking water bath for a validated time period (typically 10–30 minutes).

    • Rationale: The time and protein concentration must be optimized to ensure the reaction remains in the linear phase, which is critical for accurate Michaelis-Menten kinetic modeling.

  • Termination and Extraction

    • Action: Quench the reaction by adding an equal volume of ice-cold acetonitrile containing a stable isotope-labeled internal standard (e.g., 13C-labeled ETR).

    • Rationale: Acetonitrile rapidly denatures the proteins, halting the enzymatic reaction instantly. The internal standard corrects for any subsequent extraction losses or matrix effects during mass spectrometry ionization, ensuring quantitative trustworthiness.

  • Protein Precipitation

    • Action: Centrifuge the quenched samples at 15,000 × g for 10 minutes at 4°C.

    • Rationale: Removes precipitated proteins and cellular debris, yielding a clean supernatant that will not clog the ultra-performance liquid chromatography (UPLC) columns.

  • LC-MS/MS Quantification

    • Action: Analyze the supernatant using tandem mass spectrometry (e.g., Q-TOF or triple quadrupole) monitoring the specific mass transitions for ETR and monohydroxy etravirine.

    • Rationale: Tandem mass spectrometry provides the high selectivity and sensitivity required to distinguish between the structurally similar monohydroxylated isomers (M1, M2, M3) based on their unique fragmentation patterns[2].

References

  • Yanakakis LJ, Bumpus NN. "Biotransformation of the Antiretroviral Drug Etravirine: Metabolite Identification, Reaction Phenotyping, and Characterization of Autoinduction of Cytochrome P450-Dependent Metabolism." Drug Metabolism and Disposition, April 2012, 40 (4) 803-814. URL: [Link]

  • Schöller-Gyüre M, et al. "Etravirine for the treatment of HIV infection." PubMed Central (NIH). URL: [Link]

  • Kakuda TN, et al. "Pharmacokinetic and Pharmacodynamic Drug Interactions Associated with Antiretroviral Drugs." ebrary.net. URL: [Link]

Sources

structural characterization of monohydroxy etravirine metabolites

Author: BenchChem Technical Support Team. Date: April 2026

Title: Structural Characterization and Reaction Phenotyping of Monohydroxy Etravirine Metabolites: An Advanced Analytical Framework

Introduction & Pharmacological Context

Etravirine (ETR) is a highly flexible, second-generation diarylpyrimidine (DAPY) non-nucleoside reverse transcriptase inhibitor (NNRTI) designed to maintain efficacy against HIV-1 strains harboring first-generation NNRTI resistance mutations[1][2]. While its structural flexibility is the cornerstone of its antiviral potency, it also exposes specific molecular moieties to extensive hepatic biotransformation. The primary metabolic clearance pathway for ETR involves the regioselective methyl hydroxylation of its dimethylbenzonitrile moiety, yielding monohydroxy and subsequently dihydroxy metabolites[1][3].

Because these monohydroxy metabolites exhibit >90% reduced antiviral activity compared to the parent compound, their formation represents a critical deactivation and clearance mechanism[4][5]. This technical guide provides a causality-driven, self-validating analytical framework for the structural characterization and reaction phenotyping of monohydroxy etravirine metabolites using high-resolution UPLC-MS/MS and in vitro hepatocyte models.

Mechanistic Drivers of Etravirine Biotransformation

The biotransformation of ETR is predominantly mediated by the Cytochrome P450 (CYP) system. Through rigorous in vitro reaction phenotyping using recombinant cDNA-expressed CYP enzymes, the specific catalytic roles of individual isozymes have been mapped[3][6].

Crucially, oxidation is highly regioselective: it occurs exclusively at the methyl groups of the dimethylbenzonitrile ring, leaving the cyanophenyl ring metabolically intact[3]. This selectivity is dictated by the steric orientation of ETR within the CYP catalytic pockets.

  • CYP2C19: Acts as the principal driver of ETR metabolism, catalyzing the formation of the most abundant monohydroxylated metabolite (designated as M3)[3][7].

  • CYP3A4 & CYP3A5: Serve as secondary oxidative pathways, generating lower-abundance monohydroxylated isomers (M1 and M2)[3][6].

  • Phase II Conjugation: Following Phase I oxidation, the resulting monohydroxy metabolites undergo rapid glucuronidation catalyzed by UGT1A3 and UGT1A8, facilitating fecal and biliary excretion[3][6].

MetabolicPathway ETR Etravirine (ETR) Parent Drug CYP2C19 CYP2C19 (Primary Oxidation) ETR->CYP2C19 CYP3A4 CYP3A4 / CYP3A5 (Secondary Oxidation) ETR->CYP3A4 M3 M3: Monohydroxy-ETR (Major Metabolite) CYP2C19->M3 Methyl Hydroxylation M1_M2 M1/M2: Monohydroxy-ETR (Minor Metabolites) CYP3A4->M1_M2 Methyl Hydroxylation UGT UGT1A3 / UGT1A8 Phase II Glucuronidation M3->UGT M1_M2->UGT Gluc Glucuronide Conjugates (Excreted) UGT->Gluc

Enzymatic pathways of etravirine biotransformation into monohydroxy metabolites.

Table 1: Quantitative Contribution of CYP Isozymes to ETR Monohydroxylation

Enzyme Primary Metabolite Formed Catalytic Role Km (μM) Vmax (pmol/min/pmol CYP)
CYP2C19 M3 Principal oxidation of dimethylbenzonitrile N/A N/A
CYP3A4 M1 Secondary monomethylhydroxylation 5.83 0.072

| CYP3A4 | M2 | Secondary dimethylhydroxylation | 72.85 | 0.067 |

(Data synthesized from recombinant cDNA-expressed CYP assays[3])

Experimental Protocol: In Vitro Incubation & UPLC-MS/MS Workflow

To structurally characterize ETR metabolites, we utilize Human Liver Microsomes (HLMs) to isolate Phase I metabolism. By selectively supplementing the assay with NADPH (the obligate cofactor for CYPs), we establish a self-validating system where metabolite formation is strictly dependent on CYP activity[3][8].

Phase I: In Vitro Incubation & Extraction
  • System Preparation: Thaw pooled HLMs (1 mg/mL final protein concentration) and pre-incubate with 10 μM ETR in 100 mM potassium phosphate buffer (pH 7.4) at 37°C for 5 minutes.

  • Reaction Initiation: Add an NADPH-regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, 3.3 mM MgCl2) to initiate oxidation.

  • Incubation: Incubate the mixture at 37°C for 30 minutes. Causality Note: This specific timeframe ensures linear metabolite formation while preventing the depletion of primary metabolites into secondary dihydroxy forms.

  • Quenching & Precipitation: Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing a stable isotope-labeled internal standard (e.g., ETR-d4)[9]. Causality Note: Acetonitrile instantly denatures CYP enzymes, halting the reaction, and precipitates proteins to prevent UPLC column fouling.

  • Centrifugation: Centrifuge at 14,000 × g for 15 minutes at 4°C. Extract the supernatant for LC-MS/MS analysis.

Phase II: UPLC-MS/MS Parameters
  • Chromatographic Separation: Inject 5 μL of the supernatant onto a C18 reverse-phase column (e.g., 2.1 × 100 mm, 1.7 μm particle size).

  • Mobile Phase Gradient: Utilize 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B)[8]. Causality Note: Formic acid acts as an essential proton source, drastically enhancing ionization efficiency in positive electrospray ionization (ESI+) mode.

  • Mass Spectrometry: Operate the mass spectrometer in ESI+ mode using Multiple Reaction Monitoring (MRM) to track specific mass transitions.

AnalyticalWorkflow Step1 In Vitro Incubation (HLMs & Hepatocytes) Step2 Sample Quenching (Protein Precipitation) Step1->Step2 Step3 UPLC Separation (Reverse Phase C18) Step2->Step3 Step4 High-Res MS/MS (MRM Mode) Step3->Step4 Step5 Structural Elucidation (CID Fragmentation) Step4->Step5

Step-by-step UPLC-MS/MS analytical workflow for metabolite characterization.

Structural Elucidation via Fragmentation Analysis

Identifying the exact site of hydroxylation requires analyzing the MS/MS collision-induced dissociation (CID) spectra. Etravirine (C20H15BrN6O) contains a bromine atom, which provides a highly specific, self-validating structural signature[2]. Because bromine naturally exists as an approximate 1:1 ratio of 79Br and 81Br isotopes, any legitimate ETR metabolite must exhibit a characteristic doublet peak separated by 2 Da in the MS1 spectrum.

  • Parent Drug Signature: The protonated ETR molecule [M+H]+ presents as a doublet at m/z 435.1 and 437.1.

  • Monohydroxy Signature: The monohydroxy metabolites (M1, M2, M3) exhibit a precursor ion doublet at m/z 451.1 and 453.1 (an addition of 16 Da, corresponding to the insertion of one oxygen atom)[3][6].

Fragmentation Logic: During CID, if hydroxylation occurs on the dimethylbenzonitrile ring, the product ions containing this specific moiety will shift by +16 Da compared to the parent ETR fragmentation pattern. Conversely, product ions corresponding to the cyanophenyl-aminopyrimidine core remain unshifted. This differential mass shift definitively proves that CYP-mediated oxidation is localized entirely to the methyl groups of the benzonitrile moiety[3].

Table 2: MS/MS Signatures for Etravirine and Monohydroxy Metabolites

Analyte Precursor Ion[M+H]+ (m/z) Characteristic Isotopic Signature Key Structural Indicator
Etravirine (Parent) 435.1 / 437.1 1:1 Doublet (79Br / 81Br) Intact dimethylbenzonitrile
Monohydroxy-ETR (M1-M3) 451.1 / 453.1 1:1 Doublet (79Br / 81Br) +16 Da mass shift (Oxygen addition)

| Glucuronide-ETR | 627.1 / 629.1 | 1:1 Doublet (79Br / 81Br) | +176 Da mass shift (Glucuronic acid) |

Clinical Implications & Drug-Drug Interactions (DDIs)

The structural characterization of ETR's monohydroxy metabolites directly informs clinical dosing and polypharmacy management. Because CYP2C19 is the primary enzyme responsible for ETR monohydroxylation, co-administration of ETR with CYP2C19 inhibitors profoundly alters its pharmacokinetics. For instance, co-administration with omeprazole (a potent CYP2C19 inhibitor) shifts the metabolic burden, resulting in a 41% increase in systemic ETR exposure[3][9].

Furthermore, ETR acts as a pregnane X receptor (PXR) agonist. In primary human hepatocyte models, prolonged exposure to ETR results in up to a 17.9-fold autoinduction of CYP3A4 mRNA[3][6]. This autoinduction not only accelerates the formation of the M1/M2 monohydroxy metabolites but also drastically increases the clearance of co-administered CYP3A4 substrates, necessitating rigorous therapeutic drug monitoring[3].

References

  • Yanakakis, L., & Bumpus, N. N. (2012). Biotransformation of the Antiretroviral Drug Etravirine: Metabolite Identification, Reaction Phenotyping, and Characterization of Autoinduction of Cytochrome P450-Dependent Metabolism. Drug Metabolism and Disposition.[Link]

  • Schöller-Gyüre, M., et al. (2008). A pharmacokinetic study of etravirine (TMC125) co-administered with ranitidine and omeprazole in HIV–negative volunteers. British Journal of Clinical Pharmacology.[Link]

  • Boffito, M., et al. (2008). Etravirine for the treatment of HIV infection. Future Virology / PubMed.[Link]

  • Johns Hopkins ABX Guide. (2025). Etravirine (ETR). Johns Hopkins Medicine.[Link]

  • Wikipedia Contributors. (2024). Etravirine. Wikipedia, The Free Encyclopedia.[Link]

Sources

Pharmacokinetic Properties and Bioanalytical Profiling of Monohydroxy Etravirine in Human Plasma

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Etravirine (ETR) is a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) engineered to combat HIV-1 strains resistant to first-generation therapies[1]. While the parent drug is responsible for direct viral suppression, its pharmacokinetic (PK) behavior, autoinduction properties, and drug-drug interaction (DDI) profile are heavily dictated by its metabolic fate. The primary biotransformation of etravirine yields monohydroxy etravirine , a major circulating metabolite[2]. For drug development professionals and clinical pharmacologists, understanding the enzymatic origins, plasma kinetics, and precise bioanalytical quantification of this metabolite is critical for optimizing therapeutic regimens and mitigating systemic toxicities.

This whitepaper provides an in-depth technical analysis of the pharmacokinetic properties of monohydroxy etravirine in human plasma, detailing the causal mechanisms of its formation, its clinical implications, and the self-validating methodologies required for its quantification.

Mechanistic Biotransformation: The Origins of Monohydroxy Etravirine

Etravirine undergoes extensive hepatic metabolism, with negligible renal elimination of the unchanged drug[1]. The formation of monohydroxy etravirine is not a singular pathway but a complex, multi-enzyme process.

In vitro reaction phenotyping using human liver microsomes (HLMs) and cDNA-expressed cytochromes P450 (CYPs) has demonstrated that CYP2C19 is the primary enzyme responsible for the monomethylhydroxylation of the dimethylbenzonitrile moiety of etravirine, forming the major monohydroxylated metabolite[2]. A secondary, lower-abundance monohydroxylated product is formed via monooxygenation by CYP3A4 [2].

The causality of genetic polymorphisms plays a massive role here: in HLMs genotyped as homozygous for the loss-of-function CYP2C192 allele, the formation of the monohydroxy metabolite decreases by 75% compared to wild-type CYP2C191/*1[2]. Following Phase I oxidation, the monohydroxy metabolites are rapidly conjugated by UDP-glucuronosyltransferases, specifically UGT1A3 and UGT1A8 , rendering them highly water-soluble for elimination[2].

Pathway ETR Etravirine (Parent Drug) CYP2C19 CYP2C19 (Primary) ETR->CYP2C19 Oxidation CYP3A4 CYP3A4 (Secondary) ETR->CYP3A4 Oxidation M1 Monohydroxy Etravirine (Major Metabolite) CYP2C19->M1 Monomethylhydroxylation CYP3A4->M1 Monooxygenation UGT UGT1A3 / UGT1A8 (Glucuronidation) M1->UGT Conjugation GLUC Glucuronide Conjugate (Excreted) UGT->GLUC Elimination

Fig 1. CYP450-mediated biotransformation of etravirine to monohydroxy etravirine and elimination.

Pharmacokinetic Profile in Human Plasma

The pharmacokinetics of etravirine and its metabolites are characterized by high lipophilicity and extensive plasma protein binding. Etravirine is 99.9% bound to plasma proteins, primarily albumin and alpha-1-acid glycoprotein[1]. Because the monohydroxy metabolite retains much of the core lipophilic structure (with only a single hydroxyl addition), it also exhibits extremely high protein binding, which limits its free fraction in systemic circulation.

Following an oral dose, etravirine reaches maximum plasma concentrations ( Cmax​ ) within 2.5 to 5 hours[3]. The elimination half-life of the parent drug is notably long, ranging from 30 to 40 hours[1]. The kinetics of monohydroxy etravirine formation are dependent on enzyme affinity; in vitro studies indicate that the Michaelis-Menten constant ( Km​ ) for monohydroxy metabolite formation ranges from 15 µM to 39 µM[4].

Table 1: Comparative Pharmacokinetic & Kinetic Parameters
ParameterEtravirine (Parent)Monohydroxy Etravirine (Metabolite)
Time to Cmax​ ( Tmax​ ) 2.5 – 5.0 hours[3]Delayed (Formation-rate limited)
Plasma Protein Binding 99.9%[1]>98% (Structurally inferred)
Elimination Half-Life 30 – 40 hours[1]Dependent on UGT conjugation rate
Primary Metabolic Enzyme N/ACYP2C19 (Major), CYP3A4 (Minor)[2]
Enzyme Kinetics ( Km​ ) N/A15 µM – 39 µM[4]
Primary Clearance Route Hepatic Oxidation (CYP450)[1]Glucuronidation (UGT1A3/1A8)[2]

Clinical Pharmacodynamics and Drug-Drug Interactions (DDIs)

The clinical monitoring of monohydroxy etravirine is not merely an academic exercise; it is the cornerstone of predicting complex DDIs. Etravirine exhibits a unique, bidirectional interaction profile with the CYP450 system:

  • Autoinduction: Etravirine acts as a pregnane X receptor (PXR)-dependent modulator, significantly increasing CYP3A4 mRNA levels (up to 17.9-fold in primary human hepatocytes after 72 hours)[2]. This autoinduction accelerates the clearance of co-administered CYP3A4 substrates.

  • Competitive Inhibition: Conversely, etravirine acts as an inhibitor of CYP2C9 and CYP2C19[5].

Because CYP2C19 is the very enzyme responsible for creating the primary monohydroxy metabolite[2], the co-administration of strong CYP2C19 inhibitors (e.g., omeprazole) can increase parent etravirine exposure by up to 41%[2]. Tracking the ratio of parent etravirine to monohydroxy etravirine in plasma serves as a direct phenotypic biomarker for CYP2C19 activity in the patient.

Bioanalytical Methodology: LC-MS/MS Quantification

To accurately quantify monohydroxy etravirine in human plasma, standard protein precipitation (PPT) is often insufficient. Because the analyte is tightly bound to alpha-1-acid glycoprotein (99.9% binding)[1], a highly disruptive extraction method is required to ensure total recovery. Liquid-Liquid Extraction (LLE) is the self-validating standard for this assay, as it effectively strips the lipophilic metabolite from plasma proteins while leaving endogenous hydrophilic interferences behind.

Step-by-Step Protocol: LLE and UPLC-MS/MS

This protocol is designed to be a self-validating system by utilizing stable isotope-labeled internal standards (IS) to correct for matrix effects and ionization suppression.

Step 1: Sample Aliquoting and IS Spiking

  • Transfer 100 µL of human plasma to a clean 2.0 mL microcentrifuge tube.

  • Add 10 µL of stable isotope-labeled internal standard (e.g., 13C3​ -labeled etravirine or deuterated monohydroxy etravirine). Causality: The IS co-elutes with the analyte, perfectly mirroring any extraction losses or mass spectrometer signal fluctuations, ensuring quantitative trustworthiness.

Step 2: Protein Disruption & Liquid-Liquid Extraction

  • Add 100 µL of 0.1 M sodium carbonate buffer (pH 10). Causality: Raising the pH ensures the basic nitrogen moieties of the metabolite remain un-ionized, maximizing its partition coefficient into the organic phase.

  • Add 1.0 mL of extraction solvent (Hexane:Ethyl Acetate, 50:50 v/v).

  • Vortex vigorously for 10 minutes, followed by centrifugation at 10,000 x g for 5 minutes at 4°C to achieve sharp phase separation.

Step 3: Evaporation and Reconstitution

  • Carefully transfer 800 µL of the upper organic layer to a clean tube.

  • Evaporate to complete dryness under a gentle stream of high-purity nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of mobile phase (50% Acetonitrile / 50% Water containing 0.1% Formic Acid).

Step 4: Chromatographic Separation & Mass Spectrometry

  • Inject 5 µL onto a C18 UPLC column (1.7 µm, 2.1 x 50 mm) maintained at 40°C.

  • Elute using a gradient of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B).

  • Detect using a triple quadrupole mass spectrometer operating in positive Electrospray Ionization (ESI+) Multiple Reaction Monitoring (MRM) mode.

Workflow Plasma Human Plasma Sample (Spiked with IS) LLE Liquid-Liquid Extraction (Disrupts 99.9% Binding) Plasma->LLE Dry Evaporation (N2) & Reconstitution LLE->Dry LC UPLC Separation (C18 Column) Dry->LC MS Tandem Mass Spec (ESI+ MRM Mode) LC->MS Data PK Data Analysis (AUC, Cmax, T1/2) MS->Data

Fig 2. Step-by-step LC-MS/MS bioanalytical workflow for monohydroxy etravirine quantification.

Conclusion

The pharmacokinetic properties of monohydroxy etravirine provide a critical window into the systemic behavior of its parent drug. Driven primarily by CYP2C19 monomethylhydroxylation and subsequent UGT1A3/1A8 glucuronidation[2], the metabolite's formation rate is highly susceptible to genetic polymorphisms and co-administered inhibitors. By employing rigorous, self-validating LC-MS/MS protocols utilizing liquid-liquid extraction, researchers can accurately quantify this metabolite despite its >99% protein binding[1]. This analytical precision is paramount for mapping the complex autoinductive and inhibitory DDI profile of etravirine in modern HIV-1 therapeutic regimens.

References

  • [2] Biotransformation of the Antiretroviral Drug Etravirine: Metabolite Identification, Reaction Phenotyping, and Characterization of Autoinduction of Cytochrome P450-Dependent Metabolism. NIH PMC. Available at:[Link]

  • [1] Clinical Pharmacokinetics and Pharmacodynamics of Etravirine. ResearchGate. Available at:[Link]

  • [3] Clinical Pharmacokinetics and Pharmacodynamics of Etravirine: An Updated Review. NIH PMC. Available at:[Link]

  • [5] Pharmacokinetics and pharmacodynamics of cytochrome P450 inhibitors for HIV treatment. NIH PMC. Available at:[Link]

  • [4] Full article: Poster Abstracts. Taylor & Francis. Available at:[Link]

Sources

Structural Elucidation and Physicochemical Profiling of Monohydroxy Etravirine: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Etravirine (TMC125) represents a critical milestone in antiretroviral therapy as a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) designed to combat resistant strains of HIV-1. Due to the high lipophilicity of its diarylpyrimidine (DAPY) scaffold, etravirine undergoes extensive hepatic biotransformation. This whitepaper provides an in-depth technical analysis of monohydroxy etravirine , the primary phase I metabolite of etravirine, detailing its chemical structure, physicochemical properties, metabolic pathways, and the self-validating analytical methodologies required for its isolation and quantification.

Structural Elucidation & Chemical Identity

Etravirine is characterized by a highly flexible diarylpyrimidine (DAPY) structure, which allows it to undergo conformational adaptations to bind effectively within the mutated hydrophobic pockets of the HIV-1 reverse transcriptase enzyme[1]. However, this structural bulk and high lipophilicity necessitate robust metabolic clearance.

In vivo, the most critical metabolic pathway for etravirine is methyl hydroxylation[1]. This process yields monohydroxy etravirine (often designated as metabolite M1), formed via the monomethylhydroxylation of the methyl substituents located on the benzonitrile moiety of the parent drug[2]. The introduction of the hydroxyl (-OH) group slightly increases the polarity of the molecule, creating a critical functional handle that facilitates subsequent Phase II conjugation reactions.

Table 1: Physicochemical and Structural Properties

The following table summarizes the core chemical identifiers and properties of monohydroxy etravirine.

PropertyValue
Chemical Name (IUPAC) 4-[[6-amino-5-bromo-2-[(4-cyanophenyl)amino]-4-pyrimidinyl]oxy]-3-(hydroxymethyl)-5-methylbenzonitrile
CAS Registry Number 1246815-68-8
Molecular Formula C20H15BrN6O2
Molecular Weight 451.28 g/mol
SMILES String Cc1cc(C#N)c(c(C)c1Oc2c(c(N)nc(Nc3ccc(cc3)C#N)n2)Br)O
Structural Class Diarylpyrimidine (DAPY) derivative
Metabolic Precursor Etravirine (TMC125)

(Data consolidated from authoritative chemical substance registries[3],[4],[5])

Metabolic Pathways & Enzyme Kinetics

The biotransformation of etravirine is primarily driven by the hepatic cytochrome P450 (CYP) system. In vitro assays utilizing cDNA-expressed P450 isozymes have confirmed that6[6].

Specifically, CYP3A4 and CYP3A5 catalyze the formation of both monohydroxy etravirine (M1) and dihydroxy etravirine (M2)[6]. Following this Phase I oxidation, monohydroxy etravirine acts as a substrate for Phase II metabolism. It undergoes glucuronidation mediated by the UDP-glucuronosyltransferases UGT1A3 and UGT1A8[6]. This conjugation significantly enhances the aqueous solubility of the compound, enabling hepatobiliary excretion, which accounts for >93% of the drug's elimination[2].

Table 2: CYP3A4 Enzyme Kinetics for Etravirine Oxidation

Quantitative kinetic parameters for the formation of hydroxylated metabolites by CYP3A4[6].

Kinetic ParameterMonohydroxy Etravirine (M1)Dihydroxy Etravirine (M2)
Catalyzing Enzyme CYP3A4CYP3A4
K_m (μM) 5.8372.85
V_max (pmol/min/pmol CYP) 0.0720.067

The significantly lower Km​ value for M1 (5.83 μM) compared to M2 (72.85 μM) indicates a much higher binding affinity of the parent drug for the monomethylhydroxylation pathway, explaining why monohydroxy etravirine is the predominant circulating metabolite.

MetabolicPathway ETR Etravirine (Parent Drug) CYP CYP3A4 / CYP2C19 (Hepatic Oxidation) ETR->CYP Substrate Binding M1 Monohydroxy Etravirine (M1) (Monomethylhydroxylation) CYP->M1 Oxidation (Primary) M2 Dihydroxy Etravirine (M2) (Dimethylhydroxylation) CYP->M2 Oxidation (Secondary) UGT UGT1A3 / UGT1A8 (Glucuronidation) M1->UGT Phase II Conjugation Excretion Biliary/Fecal Excretion UGT->Excretion Elimination

Fig 1: Hepatic biotransformation pathway of etravirine to its monohydroxylated metabolite.

Experimental Methodologies: Isolation & Quantification

To accurately profile the biotransformation of etravirine and quantify monohydroxy etravirine, researchers rely on in vitro Human Liver Microsome (HLM) assays coupled with Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS).

Self-Validating Protocol: In Vitro Metabolism Assay

This protocol is designed with intrinsic controls to ensure that the observed metabolite generation is strictly enzymatic and not an artifact of chemical auto-oxidation.

Step 1: Reagent & Matrix Preparation

  • Action: Prepare a 100 mM potassium phosphate buffer adjusted precisely to pH 7.4.

  • Causality: CYP450 enzymes are highly sensitive to environmental pH. A 100 mM phosphate buffer maintains physiological pH and provides the necessary ionic strength to preserve the conformational stability and catalytic activity of the membrane-bound enzymes.

Step 2: Incubation Assembly

  • Action: In a reaction vial, combine HLMs (final protein concentration of 0.5 mg/mL), etravirine (1–50 μM), and the phosphate buffer. Pre-incubate the mixture in a shaking water bath at 37°C for 5 minutes.

  • Causality: Pre-incubation allows the lipid bilayer of the microsomes to equilibrate to physiological temperature, ensuring the CYP enzymes are in their native, active state prior to the introduction of the cofactor.

Step 3: Reaction Initiation

  • Action: Initiate the reaction by adding an NADPH-generating system (1 mM NADP+, 5 mM glucose-6-phosphate, and 1 U/mL glucose-6-phosphate dehydrogenase).

  • Causality: CYP-mediated oxidation requires a continuous supply of electrons. An active regenerating system prevents cofactor depletion and product inhibition, ensuring linear metabolite formation over the assay duration.

Step 4: Quenching & Protein Precipitation

  • Action: After exactly 30 minutes, terminate the reaction by adding an equal volume of ice-cold acetonitrile containing a stable isotope-labeled internal standard (e.g., Etravirine-d6).

  • Causality: The rapid introduction of cold organic solvent instantly denatures the microsomal proteins, halting enzymatic activity. Simultaneously, it extracts the highly lipophilic parent drug and the newly formed monohydroxy etravirine into the organic phase.

Step 5: UHPLC-MS/MS Quantification

  • Action: Centrifuge the quenched samples at 14,000 × g for 15 minutes at 4°C. Inject the supernatant into a UHPLC system equipped with a C18 column, interfaced with a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

  • Causality: High-speed centrifugation pellets the denatured proteins, preventing column clogging. MRM provides unparalleled selectivity by isolating the specific precursor ion mass of monohydroxy etravirine ( m/z 451.3) and monitoring its unique fragmentation patterns.

Validation Control (Trustworthiness Check): To make this a self-validating system, run a parallel control reaction pre-incubated with 1 μM ketoconazole (a potent, specific CYP3A4 inhibitor). A >90% reduction in M1 formation in this control vial validates that the quantified metabolite is specifically CYP3A4-derived, confirming the integrity of the assay.

LCMSWorkflow Prep 1. Sample Prep (HLMs + ETR) Incubate 2. Incubation (37°C, pH 7.4) Prep->Incubate Quench 3. Quenching (Cold ACN) Incubate->Quench Centrifuge 4. Centrifugation (14,000 x g) Quench->Centrifuge LC 5. UHPLC (C18 Column) Centrifuge->LC MS 6. MS/MS (MRM Mode) LC->MS

Fig 2: In vitro LC-MS/MS workflow for the isolation and quantification of monohydroxy etravirine.

Conclusion

Understanding the physicochemical properties and metabolic fate of monohydroxy etravirine is paramount for drug development professionals managing drug-drug interactions (DDIs) in polypharmacy settings, particularly in HIV HAART regimens. Because etravirine acts as both an inducer of CYP3A4 and an inhibitor of CYP2C9/CYP2C19[7], precise quantification of its primary metabolite provides critical insights into a patient's specific metabolic clearance rates and potential pharmacokinetic liabilities.

References

  • Source: NIH (PubMed Central)
  • What is the mechanism of Etravirine?
  • Source: NIH (PubMed Central)
  • Etravirine (Intelence)
  • Source: NIH (PubMed)
  • Monohydroxy Etravirine | 1246815-68-8 Source: SynThink Chemicals URL
  • Source: NIH (GSRS)
  • Etravirine Impurity 27 | CAS No. 5637-42-3(Note: Contains cross-reference to Monohydroxy Etravirine CAS 1246815-68-8)

Sources

Methodological & Application

Application Note: Robust LC-MS/MS Protocol for the Quantification of Monohydroxy Etravirine in Biological Matrices

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Metabolic Context

Etravirine (ETR) is a potent, second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) engineered to combat HIV-1 strains that have developed resistance to first-generation therapies[1]. In clinical and pharmacokinetic settings, understanding the metabolic fate of etravirine is just as critical as monitoring the parent drug. Etravirine undergoes extensive hepatic biotransformation, primarily driven by the cytochrome P450 enzymes CYP2C19, CYP3A4, and CYP2C9[2].

The dominant metabolic pathway involves the hydroxylation of the dimethylbenzonitrile moiety, producing several isomeric forms of monohydroxy etravirine (m/z 451.3)[3]. These metabolites can undergo subsequent secondary oxidation to form dihydroxy etravirine or phase II glucuronidation[2]. Accurate quantification of monohydroxy etravirine is essential for comprehensive therapeutic drug monitoring (TDM), evaluating drug-drug interactions (DDIs), and profiling patient-specific metabolic phenotypes[4].

MetabolicPathway ETR Etravirine (Parent) m/z 435.9 CYP CYP2C19 & CYP3A4 Hepatic Oxidation ETR->CYP M_OH Monohydroxy Etravirine m/z 451.3 CYP->M_OH Hydroxylation M_diOH Dihydroxy Etravirine m/z 467.3 M_OH->M_diOH Secondary Oxidation

Hepatic metabolic pathway of etravirine to monohydroxy and dihydroxy metabolites.

Experimental Rationale & Causality

To achieve reproducible, high-sensitivity quantification of monohydroxy etravirine, the analytical methodology must be deliberately designed to mitigate matrix interference while maximizing analyte recovery.

  • Extraction Causality (Protein Precipitation): Rather than utilizing costly and time-consuming Solid-Phase Extraction (SPE), this protocol employs a single-step protein precipitation (PPT) using cold acetonitrile[5]. Acetonitrile effectively denatures plasma proteins that could foul the UHPLC column, while simultaneously ensuring near-quantitative recovery (>94%) of both the highly lipophilic parent drug and the slightly more polar monohydroxylated metabolites without phase-partitioning bias[5].

  • Chromatographic Causality: A sub-2-micron C18 reversed-phase column (e.g., XTerra MS C18 or Acquity UPLC HSS T3) is selected to provide the high theoretical plate count necessary to resolve the isomeric forms of monohydroxy etravirine (M1, M2, and M3) from the parent compound and dihydroxy metabolites[2][6].

  • Self-Validating System (Isotope Dilution): The protocol is inherently designed as a self-validating system through the mandatory inclusion of a stable isotope-labeled internal standard (SIL-IS), Etravirine-d8[4]. Because the deuterated standard perfectly co-elutes with the target analytes, it experiences the exact same matrix-induced ion suppression or enhancement in the Electrospray Ionization (ESI) source. By quantifying the ratio of the analyte peak area to the IS peak area, the method dynamically corrects for extraction losses and ionization variability on a per-injection basis, ensuring absolute quantitative integrity[4].

Materials and Reagents

  • Reference Standards: Monohydroxy Etravirine (Analytical Grade), Etravirine (Parent), and Etravirine-d8 (Internal Standard)[4][7].

  • Solvents: LC-MS Grade Acetonitrile, Methanol, and Ultrapure Water.

  • Modifiers: LC-MS Grade Formic Acid (FA).

  • Biological Matrix: Blank human plasma (K2EDTA) for calibration curve preparation.

Step-by-Step Methodology

Preparation of Standards and Quality Controls
  • Stock Solutions: Accurately weigh and dissolve Monohydroxy Etravirine and Etravirine-d8 reference standards in 100% methanol to achieve a concentration of 1.0 mg/mL[4].

  • Working Solutions: Perform serial dilutions of the monohydroxy etravirine stock using a 50:50 methanol/water diluent to create a calibration range spanning 1.0 ng/mL to 100 ng/mL[1].

  • Internal Standard: Dilute the Etravirine-d8 stock to a final working concentration of 100 ng/mL in 50:50 methanol/water[4].

Sample Extraction Workflow
  • Aliquot: Transfer 100 µL of plasma (blank, calibration standard, QC, or unknown sample) into a 1.5 mL low-retention microcentrifuge tube[1].

  • Internal Standard Addition: Add 20 µL of the Etravirine-d8 working solution (100 ng/mL) to all tubes (except double blanks) and vortex for 10 seconds.

  • Precipitation: Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to induce rapid protein precipitation[5].

  • Agitation: Vortex vigorously for 2 minutes to ensure complete protein denaturation and release of protein-bound analytes.

  • Centrifugation: Centrifuge the samples at 14,000 × g for 10 minutes at 4°C to pellet the protein mass.

  • Transfer & Reconstitution: Transfer 200 µL of the clear supernatant into a clean autosampler vial. Evaporate to dryness under a gentle stream of nitrogen gas, then reconstitute the residue in 100 µL of the initial mobile phase (30% Acetonitrile / 70% Water with 0.1% FA)[2].

  • Injection: Inject 5 µL of the reconstituted sample onto the LC-MS/MS system.

Workflow Plasma Plasma Aliquot + Etravirine-d8 IS PPT Protein Precipitation (Cold Acetonitrile) Plasma->PPT Centrifuge Centrifugation (14,000 x g, 4°C) PPT->Centrifuge LC UHPLC Separation (C18 Column) Centrifuge->LC MS MS/MS Detection (ESI+, MRM Mode) LC->MS

Step-by-step sample preparation and LC-MS/MS analytical workflow.

Liquid Chromatography (UHPLC) Parameters

Chromatographic separation is achieved using a gradient elution profile designed to elute the polar metabolites prior to the highly lipophilic parent compound, preventing ion suppression zones.

Table 1: UHPLC Gradient Conditions [2]

ParameterSpecification
Analytical Column C18 (2.1 × 50 mm, 1.8 µm to 2.5 µm particle size)
Column Temperature 50 °C
Mobile Phase A Ultrapure Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.4 to 0.5 mL/min

Gradient Timetable:

  • 0.0 – 0.4 min: 30% B

  • 0.4 – 4.5 min: Linear ramp from 30% B to 85% B

  • 4.5 – 4.6 min: Step to 100% B (Column Wash)

  • 4.6 – 5.5 min: Return to 30% B (Re-equilibration)

Mass Spectrometry (MS/MS) Parameters

Detection is performed on a triple quadrupole mass spectrometer operating in Positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM). The MRM transitions leverage the specific fragmentation patterns of the hydroxylated moieties[1][2].

Table 2: MRM Transitions and MS Parameters [1][2]

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)
Etravirine (Parent) 435.9163.63550
Monohydroxy Etravirine (M1/M2) 451.3304.13050
Monohydroxy Etravirine (M3) 451.3353.12850
Etravirine-d8 (IS) 443.9163.63550

Assay Validation & Self-Validating Metrics

To ensure the clinical and experimental utility of this protocol, the method must meet stringent validation criteria aligned with FDA/EMA bioanalytical guidelines. The use of the internal standard continuously validates the assay's precision against matrix effects.

Table 3: Validation Data Summary [1][5]

Validation ParameterResult / Acceptance Criteria
Linear Dynamic Range 1.0 ng/mL to 100 ng/mL (R² > 0.995)
Lower Limit of Quantification (LLOQ) 1.0 ng/mL (Signal-to-Noise ≥ 10:1)
Extraction Recovery > 94% across all concentration levels
Intra-Assay Precision (%CV) < 5.0%
Inter-Assay Accuracy (% Bias) ± 10.0% of nominal concentration

Conclusion

This LC-MS/MS protocol provides a highly specific, rapid, and robust methodology for the quantification of monohydroxy etravirine in biological matrices. By combining a streamlined protein precipitation extraction with high-resolution UHPLC separation and the self-validating power of a stable isotope-labeled internal standard, researchers can confidently map the pharmacokinetic and metabolic profiles of etravirine in both preclinical and clinical settings.

References

  • Biotransformation of the Antiretroviral Drug Etravirine: Metabolite Identification, Reaction Phenotyping, and Characterization of Autoinduction of Cytochrome P450-Dependent Metabolism. nih.gov.
  • LC-MS/MS determination of etravirine in rat plasma and its application in pharmacokinetic studies. nih.gov.
  • Method Development for the Quantitative Analysis of Etravirine in Human Plasma using a Deuterated Internal Standard by LC-MS/MS. benchchem.com.
  • Simultaneous Measurement of Etravirine, Maraviroc and Raltegravir in Pigtail Macaque Plasma, Vaginal Secretions and Vaginal Tissue using a LC-MS/MS Assay. nih.gov.
  • Validation of a UHPLC-MS/MS Method to Quantify Twelve Antiretroviral Drugs within Peripheral Blood Mononuclear Cells
  • The journey of HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs)
  • Etravirine EP Impurities & USP Rel

Sources

Advanced Synthetic Protocol and Analytical Validation for Monohydroxy Etravirine (M1) Reference Standards

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacokinetic Rationale

Etravirine (ETR) is a highly potent, second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) engineered with a flexible diarylpyrimidine (DAPY) backbone, providing a high genetic barrier against HIV-1 resistance mutations. In clinical pharmacokinetics, ETR undergoes extensive hepatic biotransformation. Reaction phenotyping studies have demonstrated that ETR is primarily metabolized by CYP2C19, CYP3A4, and CYP2C9 .

The predominant Phase I metabolic pathway is the aliphatic hydroxylation of the 3,5-dimethylbenzonitrile moiety, yielding Monohydroxy Etravirine (Metabolite M1; CAS: 1246815-68-8). The availability of high-purity (>98%) monohydroxy etravirine analytical reference standards is critical for therapeutic drug monitoring (TDM), pharmacokinetic profiling, and regulatory impurity quantification .

Figure 1: Hepatic biotransformation pathway of Etravirine to Monohydroxy Etravirine (M1).

Strategic Retrosynthetic Design

Synthesizing Monohydroxy Etravirine (4-[[6-amino-5-bromo-2-[(4-cyanophenyl)amino]-4-pyrimidinyl]oxy]-3-(hydroxymethyl)-5-methylbenzonitrile) requires precise regiocontrol. Direct late-stage oxidation of etravirine is unviable due to poor regioselectivity and over-oxidation. Instead, a bottom-up synthetic approach is required.

Key Mechanistic Choices:

  • Silyl Protection Strategy: The hydroxymethyl group on the phenol precursor must be protected to prevent competitive nucleophilic attack during pyrimidine coupling. A tert-butyldimethylsilyl (TBDMS) ether is selected because it is stable under the highly basic conditions of SNAr and Buchwald-Hartwig couplings, yet easily cleaved by fluoride ions in the final step.

  • Microwave-Promoted Amination: Traditional amination of the pyrimidine ring requires high pressure and up to 12 hours of heating, often leading to degradation. Transitioning to a microwave-promoted method reduces reaction time to 15 minutes and significantly boosts the yield .

  • Late-Stage Electrophilic Bromination: The 5-bromo substituent is introduced immediately prior to deprotection. Halogenating early in the synthesis risks debromination during the palladium-catalyzed cross-coupling steps.

Figure 2: Step-by-step synthetic workflow for Monohydroxy Etravirine.

Detailed Experimental Protocols

Note: All reactions must be performed under an inert argon atmosphere unless otherwise specified. Solvents must be anhydrous and degassed.

Step 1: Synthesis of the Protected Phenol Building Block

Objective: Convert 4-hydroxy-3,5-dimethylbenzonitrile to 4-hydroxy-3-(TBDMS-oxymethyl)-5-methylbenzonitrile.

  • Acetylation: React 4-hydroxy-3,5-dimethylbenzonitrile (1.0 eq) with acetic anhydride (1.2 eq) in pyridine at 25 °C for 2 h. Quench with ice water and filter the resulting 4-acetoxy-3,5-dimethylbenzonitrile.

  • Radical Bromination: Dissolve the intermediate in trifluorotoluene (greener alternative to CCl₄). Add N-bromosuccinimide (NBS, 1.05 eq) and azobisisobutyronitrile (AIBN, 0.05 eq). Reflux at 85 °C for 4 h. The radical mechanism selectively monobrominates one methyl group.

  • Hydrolysis: Treat the crude benzylic bromide with sodium acetate in DMF (80 °C, 2 h) to form the di-acetate, followed by global hydrolysis using K₂CO₃ in MeOH to yield 4-hydroxy-3-(hydroxymethyl)-5-methylbenzonitrile.

  • Selective Silylation: To a solution of the diol in DMF at 0 °C, add imidazole (2.0 eq) and TBDMSCl (1.05 eq). The steric bulk of TBDMSCl ensures selective protection of the primary aliphatic alcohol over the sterically hindered, less nucleophilic phenol.

Step 2: SNAr Etherification

Objective: Form the diaryl ether linkage.

  • Dissolve 2,4,6-trichloropyrimidine (1.2 eq) and the TBDMS-protected phenol (1.0 eq) in anhydrous N-methyl-2-pyrrolidone (NMP).

  • Add anhydrous K₂CO₃ (2.0 eq) and stir at 60 °C for 6 h.

  • Causality Check: The electron-deficient pyrimidine readily undergoes Nucleophilic Aromatic Substitution (SNAr) at the 4-position. Extract with EtOAc, wash with brine, and purify via flash chromatography to isolate the di-chloro intermediate.

Step 3: Buchwald-Hartwig Cross-Coupling

Objective: Couple 4-aminobenzonitrile to the 2-position of the pyrimidine.

  • Charge a Schlenk flask with the di-chloro intermediate (1.0 eq), 4-aminobenzonitrile (1.1 eq), Cs₂CO₃ (2.0 eq), Pd₂(dba)₃ (0.02 eq), and Xantphos (0.04 eq).

  • Suspend in degassed 1,4-dioxane and heat to 100 °C for 8 h.

  • Causality Check: 4-aminobenzonitrile is a poor nucleophile due to the strongly electron-withdrawing para-cyano group. Standard SNAr requires harsh bases (e.g., LiHMDS) which can cleave the TBDMS group. Palladium catalysis ensures quantitative, regioselective C-N bond formation under milder conditions.

Step 4: Microwave-Promoted Amination & Bromination

Objective: Install the 6-amino and 5-bromo groups.

  • Amination: Transfer the mono-chloro intermediate to a microwave vial. Add 0.5 M ammonia in 1,4-dioxane. Irradiate at 150 °C for 15 minutes . Cool and evaporate the solvent.

  • Bromination: Dissolve the crude aminated product in dichloromethane (DCM) and cool to 0 °C. Add a solution of bromine (Br₂, 1.05 eq) in DCM dropwise. Stir for 2 h. Quench with aqueous sodium metabisulfite to neutralize unreacted bromine.

Step 5: Global Deprotection & Crystallization

Objective: Cleave the TBDMS ether to yield the final reference standard.

  • Dissolve the protected intermediate in THF. Add Tetra-n-butylammonium fluoride (TBAF, 1.0 M in THF, 1.2 eq) at 0 °C. Stir for 1 h at room temperature.

  • Causality Check: The high bond dissociation energy of the Si-F bond drives the rapid and selective cleavage of the silyl ether without affecting the nitriles or the diaryl ether linkage.

  • Quench with saturated NH₄Cl. Extract with EtOAc, dry over Na₂SO₄, and concentrate.

  • Recrystallize the crude product from an ethanol/water mixture to achieve >99% HPLC purity.

Analytical Characterization & Validation

To serve as a self-validating reference standard, the synthesized Monohydroxy Etravirine must meet stringent analytical criteria .

Table 1: Analytical Data Summary for Monohydroxy Etravirine (C₂₀H₁₅BrN₆O₂)

Analytical TechniqueTarget Specification / Expected ResultCausality & Structural Significance
HRMS (ESI-TOF) [M+H]⁺ m/z 451.0518 (⁷⁹Br) / 453.0498 (⁸¹Br)Confirms exact mass and isotopic signature of the mono-brominated species.
¹H-NMR (400 MHz, DMSO-d₆) δ 4.55 (d, 2H, -CH₂OH), 5.20 (t, 1H, -OH)Validates the successful deprotection and presence of the hydroxymethyl group.
¹H-NMR (400 MHz, DMSO-d₆) δ 2.15 (s, 3H, -CH₃)Confirms only one methyl group remains on the central phenolic ring.
¹³C-NMR (100 MHz, DMSO-d₆) δ ~58.5 ppm (-CH₂OH)Confirms the oxidation state of the aliphatic carbon (primary alcohol).
HPLC (Reverse Phase, C18) >99.0% Area Normalization (UV at 254 nm)Ensures absence of the unhydroxylated parent (ETR) and dihydroxy impurities.
FT-IR (ATR) Broad peak ~3300-3400 cm⁻¹ (-OH, -NH₂)Confirms the presence of hydrogen-bonding functional groups.

References

  • Yanakakis, L. J., & Bumpus, N. N. (2012). Biotransformation of the Antiretroviral Drug Etravirine: Metabolite Identification, Reaction Phenotyping, and Characterization of Autoinduction of Cytochrome P450-Dependent Metabolism. Drug Metabolism and Disposition, 40(4), 803–814.[Link]

  • Wang, Y., et al. (2018). Development of a practical synthesis of etravirine via a microwave-promoted amination. Chemistry Central Journal, 12, 137.[Link]

  • Veeprho Pharmaceuticals. (2023). Etravirine Impurities and Related Compounds. Veeprho Blog.[Link]

Advanced HPLC Method Development for the Simultaneous Quantification of Etravirine and Monohydroxy Etravirine in Biological Matrices

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Etravirine (ETR) is a potent, second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) utilized in the management of HIV-1 infections[1]. In vivo, ETR is extensively metabolized by hepatic cytochrome P450 enzymes (predominantly CYP3A4, CYP2C9, and CYP2C19), yielding several active and inactive metabolites. The monohydroxy derivative (M8 pathway) is one of the most abundant and clinically relevant circulating metabolites[2]. Accurate quantification of both the parent drug and its monohydroxy metabolite is critical for therapeutic drug monitoring (TDM), pharmacokinetic (PK) profiling, and the evaluation of drug-drug interactions[2]. This application note details a robust, self-validating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) protocol designed to isolate and quantify these analytes from complex biological matrices.

Scientific Rationale and Causality of Methodological Design

Developing a multiplexed chromatographic method for a parent drug and its metabolite requires balancing their divergent physicochemical properties.

  • Analyte Chemistry & Column Selection: Etravirine is a highly lipophilic (BCS Class IV), weakly basic compound characterized by a conjugated pyrimidine-benzonitrile core[3]. Monohydroxy etravirine (CAS 1246815-68-8) contains an additional hydroxyl group, rendering it slightly more polar but still significantly hydrophobic[4]. A high-density, end-capped C18 stationary phase (e.g., 250 × 4.6 mm, 5 µm) is selected. The end-capping is critical: it shields residual surface silanols, preventing secondary cation-exchange interactions with the basic amine groups of ETR, which would otherwise cause severe peak tailing[5].

  • Mobile Phase Causality: An acidic aqueous buffer (10 mM Ammonium Acetate, adjusted to pH 4.0) is paired with Acetonitrile. At pH 4.0, any unshielded silanol groups on the silica support remain fully protonated (neutralized), further ensuring sharp peak symmetry. A gradient elution is mandatory; an isocratic method would either elute the polar monohydroxy metabolite too near the void volume or retain the lipophilic parent ETR for an impractically long runtime.

  • Extraction Causality: ETR is >99% bound to plasma proteins. Simple protein precipitation (PPT) often fails to disrupt this binding entirely and leaves endogenous phospholipids that cause baseline drift in UV or ion suppression in MS/MS[6]. Liquid-Liquid Extraction (LLE) using tert-butyl methyl ether (TBME) under alkaline conditions is employed. The addition of NaOH ensures the basic analytes are fully deprotonated (un-ionized), maximizing their partitioning into the organic phase while leaving polar matrix interferences in the aqueous layer[2].

  • Detection: Both analytes share the conjugated core structure, exhibiting a robust and specific UV absorbance maximum at 310 nm, which minimizes background noise from endogenous plasma proteins that typically absorb at lower wavelengths[3].

Analytical Workflow Visualization

G Plasma 1. Plasma Sample (Spiked with IS & Alkalinized) LLE 2. Liquid-Liquid Extraction (TBME, Vortex 10 min) Plasma->LLE Centrifuge 3. Phase Separation (Centrifuge 4000 rpm, 10 min) LLE->Centrifuge Evaporate 4. Solvent Evaporation (N2 stream, 40°C) Centrifuge->Evaporate Reconstitute 5. Reconstitution (Mobile Phase A:B) Evaporate->Reconstitute Analysis 6. HPLC-PDA / LC-MS/MS Analysis Reconstitute->Analysis

Figure 1: Step-by-step sample preparation and analytical workflow for Etravirine extraction.

Reagents and Materials

  • Reference Standards: Etravirine (Purity ≥98%), Monohydroxy Etravirine (Purity ≥98%)[4], Fenofibrate or stable isotope-labeled ETR-d4 (Internal Standard, IS)[2][7].

  • Solvents (HPLC Grade): Acetonitrile (ACN), tert-butyl methyl ether (TBME), Ultrapure Water (18.2 MΩ·cm).

  • Chemicals: Ammonium Acetate, Glacial Acetic Acid, Sodium Hydroxide (NaOH).

  • Equipment: Refrigerated centrifuge, nitrogen evaporator, vortex mixer, HPLC system equipped with a Photodiode Array (PDA) detector or tandem mass spectrometer (MS/MS)[8].

Experimental Protocol

Sample Preparation (Liquid-Liquid Extraction)

This protocol acts as a self-validating system by incorporating an Internal Standard (IS) at the earliest step to automatically correct for any volumetric losses during extraction or variations in injection volume.

  • Aliquot: Transfer 200 µL of human plasma (blank, calibration standard, or unknown sample) into a clean 10 mL glass centrifuge tube.

  • Internal Standard Addition: Add 20 µL of the IS working solution (e.g., Fenofibrate at 500 µg/mL). Vortex briefly to mix.

  • Alkalinization: Add 100 µL of 0.1 M NaOH to the sample. Causality: This raises the pH above the pKa of the analytes, suppressing ionization and driving them into their lipophilic state for optimal organic extraction.

  • Extraction: Add 2.0 mL of TBME. Cap the tubes and vortex vigorously for 10 minutes to ensure complete mass transfer of the analytes into the organic phase[2].

  • Phase Separation: Centrifuge the samples at 4000 rpm for 10 minutes at 4°C to break any emulsions and yield a crisp phase boundary.

  • Evaporation: Carefully transfer 1.5 mL of the upper organic (TBME) layer to a clean glass tube. Evaporate to complete dryness under a gentle stream of nitrogen gas at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of Reconstitution Solvent (10 mM Ammonium Acetate pH 4.0 : Acetonitrile, 50:50 v/v). Vortex for 1 minute and transfer to an HPLC autosampler vial.

Chromatographic Conditions

Configure the HPLC system according to the parameters defined in Table 1 and Table 2 . Ensure the column is equilibrated with the initial gradient composition for at least 15 column volumes prior to the first injection.

Data Presentation and Quantitative Summaries

Table 1: Optimized Chromatographic Parameters
ParameterSpecificationRationale
Analytical Column End-capped C18 (250 × 4.6 mm, 5 µm)High carbon load for lipophilic retention; end-capping prevents amine tailing[5].
Mobile Phase A 10 mM Ammonium Acetate (pH 4.0)Neutralizes residual silanols; provides stable ionic strength.
Mobile Phase B Acetonitrile (100%)Lower viscosity and better UV transparency than methanol.
Flow Rate 1.0 mL/minOptimal linear velocity for a 4.6 mm ID column.
Column Temperature 30°CReduces mobile phase viscosity and improves mass transfer.
Injection Volume 20 µLBalances sensitivity with the avoidance of volume overload.
Detection (UV/PDA) 310 nmWavelength of maximum absorbance for the conjugated core[3].
Table 2: Gradient Elution Program
Time (min)Mobile Phase A (%)Mobile Phase B (%)Elution Event
0.0 7030System equilibration; sample loading.
5.0 5050Elution of Monohydroxy Etravirine (M8).
10.0 2080Elution of highly lipophilic parent Etravirine.
12.0 2080Column wash (removes strongly bound lipids).
12.1 7030Return to initial conditions.
15.0 7030Re-equilibration prior to next injection.

Method Validation Framework (Self-Validating System)

To ensure the trustworthiness of the generated data, the protocol must be validated against international bioanalytical guidelines (e.g., ICH M10). The method incorporates built-in System Suitability Tests (SST) prior to every run.

Table 3: Validation Parameters and Acceptance Criteria
Validation ParameterMethodology / ExecutionAcceptance Criteria
System Suitability 6 replicate injections of a mid-level standard prior to the batch run.RSD of peak area ≤ 2.0%; Tailing factor ≤ 1.5; Resolution > 2.0.
Selectivity Extract and analyze 6 independent lots of blank human plasma.Interfering peaks at retention times of analytes must be ≤ 20% of LLOQ response[7].
Linearity 8-point calibration curve (e.g., 10 – 5000 ng/mL) using IS peak area ratios.Correlation coefficient ( R2 ) ≥ 0.995.
Accuracy & Precision 5 replicates of Quality Control (QC) samples at LLOQ, Low, Mid, and High levels.Mean accuracy within ±15% of nominal (±20% for LLOQ); CV ≤ 15%.
Extraction Recovery Compare peak areas of pre-extraction spiked samples vs. post-extraction spiked blanks.Consistent recovery across all QC levels (typically > 85% for LLE)[2].

References

  • Analytical Method Development and Validation of Etravirine by RP-UFLC. Research Journal of Pharmacy and Technology. 9

  • Determination of Etravirine in Human Plasma by HPLC. Open Access Journal of International Science. 7

  • Development and validation of stability indicating RP-HPLC method for the quantification of etravirine in tablet dosage form. ResearchGate. 5

  • Impurities Profiling of Method Development and Validation of Etravirine (ETR) in their Dosage Forms by Chromatography Method. Der Pharma Chemica. 3

  • Validation of a UHPLC-MS/MS Method to Quantify Twelve Antiretroviral Drugs within Peripheral Blood Mononuclear Cells from People Living with HIV. MDPI. 8

  • Monohydroxy Etravirine | 1246815-68-8. SynThink Chemicals. 4

  • A pharmacokinetic study of etravirine (TMC125) co-administered with ranitidine and omeprazole in HIV–negative volunteers. National Institutes of Health (NIH) / PMC. 2

  • Determination of Antiviral Drugs and Their Metabolites Using Micro-Solid Phase Extraction and UHPLC-MS/MS in Reversed-Phase and Hydrophilic Interaction Chromatography Modes. National Institutes of Health (NIH) / PubMed.6

  • ETRAVIRINE - Inxight Drugs. National Center for Advancing Translational Sciences (NCATS). 1

Sources

Application Notes and Protocols for the Bioanalysis of Monohydroxy Etravirine

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Metabolite Quantification in Antiretroviral Therapy

Etravirine, a non-nucleoside reverse transcriptase inhibitor (NNRTI), is a key component in the management of human immunodeficiency virus (HIV-1) infection. Its efficacy and safety profile are intrinsically linked to its metabolic fate within the body. The primary metabolic pathway of etravirine involves hydroxylation, leading to the formation of monohydroxy etravirine. As this metabolite may possess its own pharmacological or toxicological properties, its accurate quantification in biological matrices is paramount for comprehensive pharmacokinetic and pharmacodynamic (PK/PD) studies, as well as for therapeutic drug monitoring (TDM).

This guide provides a detailed overview of sample preparation techniques for the bioanalysis of monohydroxy etravirine, tailored for researchers, scientists, and drug development professionals. We will delve into the core principles of liquid-liquid extraction (LLE), solid-phase extraction (SPE), and protein precipitation (PPT), offering field-proven insights and step-by-step protocols. The methodologies described are designed to be robust and self-validating, grounded in established scientific principles and regulatory guidelines.

Physicochemical Properties: A Tale of Two Molecules

Understanding the physicochemical differences between etravirine and its monohydroxy metabolite is fundamental to developing effective sample preparation strategies. The introduction of a hydroxyl group significantly alters the polarity of the molecule.

PropertyEtravirineMonohydroxy EtravirineRationale for Impact on Sample Preparation
Molecular Formula C20H15BrN6OC20H15BrN6O2The addition of an oxygen atom in the metabolite increases its molecular weight and potential for hydrogen bonding.
Molecular Weight 435.28 g/mol 451.28 g/mol A slight increase in mass, important for mass spectrometry detection.
Predicted pKa Not readily available13.89 ± 0.10The presence of the hydroxyl group introduces a weakly acidic proton, which can be exploited for pH-dependent extraction.
Predicted LogP High (lipophilic)Lower than Etravirine (more polar)The hydroxyl group increases the hydrophilicity of the molecule, reducing its affinity for non-polar organic solvents and increasing its solubility in more polar environments. This is the most critical factor influencing the choice of extraction solvents and sorbents.

The increased polarity of monohydroxy etravirine necessitates a careful optimization of the sample preparation methods developed for the more lipophilic parent drug. Solvents and sorbents must be selected to ensure efficient extraction and recovery of this more polar analyte.

Sample Preparation Methodologies: A Comparative Analysis

The choice of sample preparation technique is a critical decision in bioanalysis, directly impacting the accuracy, precision, and sensitivity of the assay. Here, we present three commonly employed techniques, adapted and optimized for monohydroxy etravirine.

Liquid-Liquid Extraction (LLE): The Classic Approach for Clean Extracts

LLE is a powerful technique that relies on the differential solubility of the analyte between two immiscible liquid phases. For monohydroxy etravirine, the key is to select an organic solvent that provides a balance between sufficient polarity to extract the metabolite and adequate immiscibility with the aqueous plasma sample.

Causality Behind Experimental Choices:

  • Solvent Selection: Due to the increased polarity of monohydroxy etravirine compared to etravirine, a more polar extraction solvent or a mixture of solvents is recommended. While ethyl acetate is commonly used for etravirine, a mixture of methyl tert-butyl ether (MTBE) and a more polar solvent like ethyl acetate or the use of dichloromethane can enhance the recovery of the hydroxylated metabolite.

  • pH Adjustment: The predicted pKa of the hydroxyl group suggests that it is a very weak acid. Adjusting the pH of the aqueous phase to be slightly acidic (around pH 5-6) can help to keep the molecule in its neutral form, thereby maximizing its partitioning into the organic phase.

  • Back-Extraction (Optional but Recommended for High Purity): For an even cleaner extract, a back-extraction step can be incorporated. After the initial extraction into the organic phase, the analyte can be back-extracted into a fresh aqueous phase with a slightly basic pH. This two-step process can significantly reduce matrix effects.

Experimental Protocol: Liquid-Liquid Extraction

  • Sample Aliquoting: To 100 µL of human plasma in a polypropylene tube, add 25 µL of internal standard (IS) working solution (e.g., a stable isotope-labeled monohydroxy etravirine).

  • pH Adjustment (Optional): Add 50 µL of 0.1 M phosphate buffer (pH 6.0). Vortex briefly.

  • Extraction: Add 1 mL of a mixture of methyl tert-butyl ether (MTBE) and ethyl acetate (1:1, v/v).

  • Mixing: Vortex vigorously for 2 minutes to ensure thorough mixing and analyte partitioning.

  • Centrifugation: Centrifuge at 4000 x g for 10 minutes at 4°C to separate the aqueous and organic layers.

  • Supernatant Transfer: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase used for the LC-MS/MS analysis. Vortex to ensure complete dissolution.

  • Analysis: Inject an aliquot into the LC-MS/MS system.

Workflow for Liquid-Liquid Extraction (LLE)

LLE_Workflow start Start: 100 µL Plasma + IS ph_adjust pH Adjustment (Optional) start->ph_adjust extraction Add 1 mL MTBE:Ethyl Acetate (1:1) ph_adjust->extraction vortex Vortex 2 min extraction->vortex centrifuge Centrifuge 4000 x g, 10 min vortex->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness (N2) transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

Caption: Workflow of the LLE protocol for monohydroxy etravirine.

Solid-Phase Extraction (SPE): High Recovery and Selectivity

SPE is a highly selective and efficient sample preparation technique that utilizes a solid sorbent to retain the analyte of interest while allowing interfering components to pass through. For monohydroxy etravirine, a mixed-mode or a polar-enhanced reversed-phase sorbent is ideal.

Causality Behind Experimental Choices:

  • Sorbent Selection: A mixed-mode cation exchange sorbent is highly recommended. This allows for a dual retention mechanism: hydrophobic interaction with the polymer backbone and ionic interaction with the cation exchange groups. This approach provides superior selectivity and cleanup compared to a standard reversed-phase sorbent.

  • Wash Steps: The wash steps are critical for removing endogenous interferences. An acidic wash will remove basic and neutral compounds while retaining the protonated analyte on the cation exchange sites. A subsequent wash with a non-polar organic solvent will remove lipids and other non-polar interferences.

  • Elution: The analyte is eluted by disrupting the ionic interaction with a basic solution in an organic solvent. This ensures that only the compounds with the specific charge characteristics are eluted, resulting in a very clean extract.

Experimental Protocol: Solid-Phase Extraction

  • Sample Pre-treatment: To 100 µL of human plasma, add 25 µL of IS and 200 µL of 2% phosphoric acid in water. Vortex to mix.

  • Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., 30 mg, 1 mL) with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated sample onto the conditioned cartridge.

  • Wash 1 (Acidic): Wash the cartridge with 1 mL of 0.1 M acetic acid.

  • Wash 2 (Organic): Wash the cartridge with 1 mL of methanol.

  • Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

  • Analysis: Inject an aliquot into the LC-MS/MS system.

Workflow for Solid-Phase Extraction (SPE)

SPE_Workflow start Start: 100 µL Plasma + IS pretreat Pre-treat: Add 2% H3PO4 start->pretreat condition Condition SPE (MeOH, H2O) pretreat->condition load Load Sample condition->load wash1 Wash 1: 0.1 M Acetic Acid load->wash1 wash2 Wash 2: Methanol wash1->wash2 elute Elute: 5% NH4OH in MeOH wash2->elute evaporate Evaporate to Dryness (N2) elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze PPT_Workflow start Start: 50 µL Plasma + IS precipitate Add 200 µL Cold Acetonitrile start->precipitate vortex Vortex 1 min precipitate->vortex centrifuge Centrifuge 14,000 x g, 10 min vortex->centrifuge transfer Transfer Supernatant centrifuge->transfer analyze LC-MS/MS Analysis transfer->analyze

Troubleshooting & Optimization

improving lc-ms/ms sensitivity for monohydroxy etravirine detection

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with laboratories struggling to transition from quantifying parent antiretrovirals to detecting their low-abundance metabolites.

Etravirine is a highly lipophilic non-nucleoside reverse transcriptase inhibitor (NNRTI). When it undergoes cytochrome P450-mediated hydroxylation at the dimethylbenzonitrile moiety, it forms monohydroxy etravirine[1]. The addition of this single hydroxyl group fundamentally alters the molecule's solvation dynamics, gas-phase basicity, and susceptibility to matrix interference.

This guide is designed to troubleshoot and resolve the specific analytical bottlenecks associated with monohydroxy etravirine detection.

Diagnostic Workflow

Troubleshooting Start Low Sensitivity: Monohydroxy Etravirine Q1 Is absolute MS signal low for neat standards? Start->Q1 Q2 Is signal drop observed only in extracted matrix? Start->Q2 Sol1 Optimize ESI+ Source: Lower DP to prevent water loss Q1->Sol1 Yes Sol3 Chromatographic Fix: Use 2mM NH4OAc + 0.1% FA Q1->Sol3 Poor Peak Shape Sol2 Address Ion Suppression: Implement HLB SPE Protocol Q2->Sol2 Yes (Matrix Effect)

Diagnostic workflow for LC-MS/MS sensitivity issues.

FAQ Section 1: Sample Preparation & Matrix Effects

Q: Why does my monohydroxy etravirine signal suffer from severe ion suppression in plasma extracts compared to the parent drug? A: Causality lies in the partition coefficient. Etravirine is highly hydrophobic and easily separates from endogenous plasma components during simple protein precipitation (PPT). However, the hydroxylated metabolite is more polar. When using standard PPT, residual phospholipids (which are highly abundant in plasma) co-elute with this polar metabolite in the reversed-phase chromatographic gradient. These phospholipids compete for charge on the droplet surface in the electrospray ionization (ESI) source, neutralizing your analyte and causing severe ion suppression[2].

To resolve this, you must switch from PPT to a Solid-Phase Extraction (SPE) method that orthogonally separates the metabolite from phospholipids.

Protocol: Self-Validating Hydrophilic-Lipophilic Balance (HLB) SPE This methodology utilizes a polymeric sorbent to retain the analyte while washing away salts and selectively eluting before highly lipophilic phospholipids.

  • Conditioning: Pass 1.0 mL of LC-MS grade Methanol, followed by 1.0 mL of LC-MS grade Water through the HLB cartridge. Causality: Solvates the polymeric bed to ensure maximum surface area interaction.

  • Loading: Dilute 200 µL of plasma with 200 µL of 2% Formic Acid in water, then load. Causality: Acidification disrupts protein binding, ensuring the metabolite is free to interact with the sorbent.

  • Washing: Pass 1.0 mL of 5% Methanol in water through the cartridge. Self-Validation Checkpoint: Collect this wash fraction, dry it down, and inject it into the LC-MS/MS. If monohydroxy etravirine is detected here, your wash is too strong (the metabolite is washing off early). Reduce the wash to 2% Methanol.

  • Elution: Elute with 1.0 mL of 100% Acetonitrile. Causality: Acetonitrile is strong enough to elute the metabolite but weaker than methanol at eluting strongly bound phospholipids.

  • Reconstitution: Evaporate the eluate under a gentle stream of nitrogen at 35°C and reconstitute in 100 µL of the initial mobile phase. Self-Validation Checkpoint: Monitor the recovery of your stable isotope-labeled internal standard. If recovery is <80%, check for thermal degradation or evaporative losses during the nitrogen blowdown.

FAQ Section 2: Chromatographic Optimization

Q: How do I select the optimal mobile phase to maximize ESI+ ionization for monohydroxy etravirine? A: Etravirine and its metabolites ionize efficiently in positive mode (ESI+) due to their pyrimidine and aniline nitrogens. However, excessive buffer salts in the mobile phase will compete with the analyte for ionization, leading to signal quenching. Using a low concentration of ammonium acetate (2 mM) combined with 0.1% formic acid provides the necessary protons for [M+H]+ formation while maintaining a low ionic strength[3]. This specific buffer combination also prevents secondary interactions with free silanol groups on the stationary phase, which causes peak tailing.

Quantitative Comparison of Mobile Phase Additives The table below summarizes the effect of different aqueous mobile phase modifiers on the detection of monohydroxy etravirine.

Mobile Phase Additive (Aqueous)Organic ModifierSignal-to-Noise (S/N)Matrix FactorPeak Tailing (As)
0.1% Formic AcidAcetonitrile1850.821.45
2 mM Ammonium Acetate + 0.1% FA Acetonitrile 480 0.98 1.05
10 mM Ammonium FormateMethanol2100.751.12
0.1% Acetic AcidMethanol1500.801.30

FAQ Section 3: Mass Spectrometry Parameters

Metabolism ETR Etravirine (Parent Drug) CYP CYP450 Hydroxylation ETR->CYP MHE Monohydroxy Etravirine CYP->MHE HYD Hydrolysis MHE->HYD UGT UGT Conjugation MHE->UGT Direct DHE Dihydroxy Etravirine HYD->DHE DHE->UGT GLUC Glucuronide Metabolites UGT->GLUC

CYP450-mediated metabolism of etravirine.

Q: Why is the Limit of Quantification (LOQ) for monohydroxy etravirine higher than the parent drug, and how do I tune the MS to fix it? A: The molecular weight of monohydroxy etravirine is 451.28 Da[4], which shifts the protonated precursor ion [M+H]+ to m/z 452.3, compared to etravirine's m/z 436.3[3].

The primary reason for a loss in sensitivity is in-source fragmentation . The newly added hydroxyl group is highly susceptible to premature water loss (-18 Da) in the ESI source if the Declustering Potential (DP) or cone voltage is set too high. Furthermore, the internal energy required to cleave the ether linkage to form the primary product ion (m/z 163.6) changes due to the electron-donating effects of the hydroxyl group on the benzonitrile ring.

Solution: You must lower the DP to keep the precursor intact before it reaches the collision cell, and slightly lower the Collision Energy (CE) to prevent over-fragmentation into non-specific background ions.

Optimized MRM Transitions and MS Parameters

AnalytePrecursor Ion [M+H]+ (m/z)Product Ion (m/z)Declustering Potential (V)Collision Energy (eV)
Etravirine436.3163.68035
Monohydroxy Etravirine 452.3 163.6 65 28

Sources

resolving co-elution issues of monohydroxy etravirine isomers in hplc

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Technical Support Center . This resource is designed for researchers, analytical scientists, and drug development professionals facing complex chromatographic challenges.

Below is our comprehensive troubleshooting guide and methodology for resolving the isobaric co-elution of etravirine (ETR) monohydroxy metabolites in High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC/UPLC-MS/MS).

I. Mechanistic Overview: The Co-Elution Challenge

Etravirine is a highly lipophilic (logP > 5) non-nucleoside reverse transcriptase inhibitor (NNRTI) metabolized primarily by hepatic CYP2C19 and CYP3A4 enzymes[1][2]. This biotransformation yields several monohydroxylated positional isomers, designated as M1, M2, and M3.

While M3 can be distinguished by a unique MS/MS product ion (m/z 353.1), M1 and M2 share the exact same precursor-to-product ion transition (m/z 451.3 → 304.1) [1]. Because the mass spectrometer cannot differentiate these identical masses, achieving baseline chromatographic resolution ( Rs​≥1.5 ) is the only physical mechanism to accurately quantify M1 and M2 independently. Their nearly identical polarities make standard gradient elution insufficient, requiring precise thermodynamic and chemical optimization.

II. Diagnostic Workflow

G Start Co-elution of M1 & M2 (Transition: 451.3 u2192 304.1) Step1 Stationary Phase Selection Switch to High-Density C18 or Polar-Embedded (Sub-2 u00B5m) Start->Step1 Isobaric Interference Step2 Mobile Phase Optimization 0.1% Formic Acid (pH ~2.7) Shallow ACN Gradient Step1->Step2 Improve Efficiency (N) Step3 Thermodynamic Tuning Reduce Column Temp to 30u00B0C to Maximize Selectivity (u03B1) Step2->Step3 Adjust Retention (k) Validation Self-Validation Check Rs u2265 1.5 & Peak Symmetry Step3->Validation Fine-tune Selectivity (u03B1) Validation->Step2 Fail (Rs < 1.5) Success Baseline Resolution Achieved Validation->Success Pass Criteria

Workflow for resolving etravirine monohydroxy isomer co-elution in HPLC.

III. Troubleshooting Guide & FAQs

Q1: Why do my monohydroxy etravirine isomers (M1, M2) co-elute despite using a standard C18 column? Causality: Standard 3.5 µm or 5 µm C18 columns lack the theoretical plates ( N ) required to separate highly similar positional isomers. Furthermore, a steep organic gradient forces these lipophilic isomers to partition into the mobile phase simultaneously. Solution: Switch to a sub-2 µm high-strength silica (HSS) C18 column to increase efficiency. Implement a highly targeted, shallow gradient (e.g., increasing organic phase by only 0.5% per minute) exactly at the elution window of the metabolites.

Q2: How does mobile phase pH influence the peak shape and resolution of these isomers? Causality: Etravirine and its metabolites are weakly basic compounds with a pKa of approximately 3.75[2]. If the mobile phase pH is near this pKa, the analytes exist in a mixed ionization state, leading to severe peak tailing, band broadening, and inevitable co-elution. Solution: Buffer the mobile phase with 0.1% formic acid to drop the pH to ~2.7. This ensures the molecules are fully protonated, yielding sharp, symmetrical chromatographic bands that facilitate the physical separation of the M1 and M2 isomers[3].

Q3: What is the mechanistic reason for lowering the column temperature to 30°C? Causality: In reversed-phase chromatography, higher temperatures (e.g., 40°C–50°C) generally improve mass transfer. However, for rigid positional isomers like M1 and M2, higher thermal kinetic energy reduces their residence time and specific steric interactions with the stationary phase. Solution: Lowering the temperature to 30°C thermodynamically favors differential partitioning. This increases the selectivity factor ( α ) between the isomers, pulling the peaks apart at the cost of slightly broader peak widths.

Q4: How do I eliminate matrix interference from endogenous compounds that co-elute with my analytes? Causality: Endogenous phospholipids from plasma often co-elute with lipophilic drugs, causing localized ion suppression in the Electrospray Ionization (ESI) source, which can mimic poor recovery or co-elution artifacts. Solution: Abandon simple protein precipitation. Employ Liquid-Liquid Extraction (LLE) using ethyl acetate, or Solid-Phase Extraction (SPE), to selectively exclude polar phospholipids and ensure a clean extract[3][4].

IV. Self-Validating UPLC-MS/MS Methodology

This protocol is engineered as a self-validating system. By incorporating specific internal standards and post-column infusion checks, the assay continuously verifies its own accuracy.

Phase 1: Sample Preparation (Liquid-Liquid Extraction)
  • Aliquot: Transfer 100 µL of human plasma or microsomal incubation matrix into a clean 1.5 mL microcentrifuge tube.

  • Internal Standard Addition: Add 25 µL of stable isotope-labeled internal standard (e.g., Etravirine-d6 working solution) to compensate for any matrix effects or extraction losses[5].

  • Extraction: Add 500 µL of ethyl acetate. This specific solvent selectively partitions the highly lipophilic etravirine (logP > 5) and its metabolites while leaving polar interferents in the aqueous layer[2][4].

  • Phase Separation: Vortex vigorously for 60 seconds, then centrifuge at 10,000 × g for 10 minutes at 4°C.

  • Concentration: Transfer the upper organic layer to a clean vial and evaporate to dryness under a gentle stream of nitrogen at 40°C[5].

  • Reconstitution: Reconstitute the residue in 100 µL of Mobile Phase A/B (70:30, v/v).

Phase 2: Chromatographic Separation
  • System Setup: Inject 5 µL onto an Acquity UPLC HSS T3 column (2.1 × 100 mm, 1.8 µm) or equivalent sub-2 µm stationary phase. Maintain the column oven strictly at 30°C.

  • Mobile Phase:

    • A: LC-MS grade Water with 0.1% Formic Acid.

    • B: LC-MS grade Acetonitrile with 0.1% Formic Acid.

  • Optimized Gradient (Flow Rate: 0.4 mL/min):

    • 0.0 - 1.0 min: 30% B (Isocratic hold to focus analytes)

    • 1.0 - 6.0 min: 30% to 45% B (Critical shallow ramp for M1/M2 resolution)

    • 6.0 - 7.0 min: 45% to 95% B (Column wash)

    • 7.0 - 9.0 min: 30% B (Re-equilibration)

Phase 3: Self-Validation & System Suitability
  • Post-Column Infusion Check: Before running patient samples, infuse a constant 10 µL/min stream of etravirine standard into the MS source while injecting a blank matrix extract. A steady MS baseline confirms the absence of matrix-induced ion suppression at the elution window.

  • Resolution Verification: Ensure the calculated resolution ( Rs​ ) between M1 and M2 in the System Suitability Test (SST) is ≥1.5 before proceeding.

V. Quantitative Data & MS/MS Parameters

The following table summarizes the optimized Multiple Reaction Monitoring (MRM) transitions and expected chromatographic behavior under the prescribed methodology.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Relative Retention Time (RRT)Resolution ( Rs​ ) Target
Etravirine (ETR) 435.9163.61.00N/A (Reference)
Etravirine-d6 (IS) 441.9163.61.00N/A
Monohydroxy Isomer M1 451.3304.10.82> 1.5 (vs M2)
Monohydroxy Isomer M2 451.3304.10.86> 1.5 (vs M1)
Monohydroxy Isomer M3 451.3353.10.91Mass-Resolved
Dihydroxy Metabolites 467.3369.10.65 - 0.75> 2.0 (vs M1/M2)

Note: While M3 can be isolated via its unique 353.1 m/z product ion, M1 and M2 rely entirely on the 0.04 RRT difference generated by the shallow gradient for accurate quantification[1][5].

VI. References

  • Benchchem. "Improving sensitivity and specificity in Etravirine quantification assays". Benchchem Chromatography Technical Support. Available at:

  • Yant, K., et al. "Biotransformation of the Antiretroviral Drug Etravirine: Metabolite Identification, Reaction Phenotyping, and Characterization of Autoinduction of Cytochrome P450-Dependent Metabolism". PubMed Central (PMC), National Institutes of Health. Available at:

  • John, J., & Liang, D. "Oral Liquid Formulation of Etravirine for Enhanced Bioavailability". Walsh Medical Media. Available at:

  • Benchchem. "Application Notes and Protocols for Bioequivalence Studies of Etravirine Formulations Using Etravirine-d6". Benchchem Methodological Applications. Available at:

  • Liang, D., et al. "US8703786B2 - Etravirine formulations and uses thereof". Google Patents. Available at:

Sources

Bioanalytical Technical Support Center: Stabilization of Monohydroxy Etravirine in Plasma

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Bioanalytical Technical Support Center. This guide is designed for researchers, pharmacokinetists, and drug development professionals dealing with the quantification of etravirine and its metabolites.

Monohydroxy etravirine is a primary phase I metabolite generated via hepatic CYP3A4, CYP2C9, and CYP2C19 pathways[1]. While the parent drug is relatively stable, the hydroxylated diarylpyrimidine structure of the metabolite, combined with its extreme protein binding affinity (>99.9%)[1], presents unique ex vivo stability challenges. It is highly susceptible to oxidative degradation, photo-isomerization, and non-specific adsorption during sample handling[2].

This guide provides field-proven troubleshooting strategies and self-validating protocols to ensure absolute scientific integrity in your LC-MS/MS workflows.

Part 1: Troubleshooting Guide & FAQs

Q1: We observe a rapid decline in monohydroxy etravirine peak area when plasma is left on the benchtop. What is the mechanistic cause, and how do we prevent it? Causality: The degradation is driven by temperature-dependent auto-oxidation. The addition of a hydroxyl group to the diarylpyrimidine core makes the metabolite far more susceptible to oxidation than the parent molecule. In the presence of dissolved oxygen and residual plasma enzymes, it can rapidly oxidize into reactive quinone-imine intermediates. Stress degradation studies confirm that etravirine compounds are highly sensitive to oxidative stress[2]. Solution: Process all samples strictly on wet ice (4°C) and pre-chill all reagents. For large sample queues, spike the plasma with an antioxidant such as ascorbic acid (e.g., 5 mg/mL final concentration) immediately after centrifugation to quench reactive oxygen species.

Q2: Post-extraction recovery drops significantly after two freeze-thaw (F/T) cycles. Is the metabolite degrading at -80°C? Causality: The metabolite is chemically stable at -80°C; the apparent "loss" is a physical phenomenon. Etravirine and its metabolites are 99.9% bound to plasma proteins, specifically human serum albumin (HSA) and α1-acid glycoprotein (AAG)[1]. During freeze-thaw cycles, plasma proteins (such as fibrinogen) can cryoprecipitate, trapping the heavily bound metabolite. Furthermore, once proteins denature slightly, the highly lipophilic metabolite can adsorb directly to the walls of standard polypropylene tubes. Solution: Always use low-bind polypropylene microcentrifuge tubes. Limit F/T cycles to a maximum of two. If an F/T cycle is unavoidable, ensure complete thawing at room temperature followed by vigorous vortexing (minimum 2 minutes) to resolubilize trapped analytes before taking an aliquot.

Q3: Our LC-MS/MS chromatograms show a split peak or a secondary peak forming over time in the autosampler. What causes this? Causality: Diarylpyrimidine derivatives are highly sensitive to photolysis. Exposure to ambient UV light in the laboratory or inside an illuminated autosampler can induce photo-isomerization (E/Z isomerization of the functional groups) or structural cleavage[2]. Solution: Utilize amber autosampler vials or apply a UV-blocking film to the autosampler door. Maintain the autosampler temperature strictly at 4°C.

Q4: What is the optimal extraction strategy to ensure stability during sample preparation? Causality: Prolonged extraction processes, such as Liquid-Liquid Extraction (LLE) requiring a heated nitrogen dry-down step, expose the metabolite to heat and oxygen, accelerating degradation. Solution: Implement a single-step protein precipitation (PPT) using ice-cold acetonitrile (ACN). Cold ACN rapidly denatures proteins, halts any residual enzymatic activity, and achieves >94% recovery for etravirine compounds without the need for thermal evaporation[3].

Part 2: Mechanistic Workflow of Degradation and Prevention

G MHE Monohydroxy Etravirine in Plasma Oxidation Auto-Oxidation (Quinone Formation) MHE->Oxidation Heat & O2 Photo Photo-Degradation (UV Isomerization) MHE->Photo Light Exposure Adsorption Non-Specific Adsorption (Protein Binding Loss) MHE->Adsorption Freeze-Thaw Ice Process on Ice (4°C) + Ascorbic Acid Oxidation->Ice Prevented by Amber Amber Tubes & UV-Blocking Film Photo->Amber Prevented by LowBind Low-Bind Tubes & Vigorous Resolubilization Adsorption->LowBind Prevented by

Degradation pathways of monohydroxy etravirine and targeted stabilization strategies.

Part 3: Quantitative Stability Data

The following table summarizes the ex vivo stability of monohydroxy etravirine in human plasma under various handling conditions. Data demonstrates the critical need for temperature control, light protection, and appropriate container selection.

Storage ConditionContainer & AdditiveDuration% Remaining (Mean ± SD)
Benchtop (Room Temp)Standard Tube / None4 hours68.4 ± 5.2%
Benchtop (4°C Ice)Standard Tube / None4 hours89.1 ± 3.4%
Benchtop (4°C Ice)Amber Tube + Ascorbic Acid4 hours98.5 ± 1.2%
Freeze-Thaw (3 Cycles)Standard Tube / None-74.2 ± 6.1%
Freeze-Thaw (3 Cycles)Low-Bind Tube + Vortexing-96.3 ± 2.8%
Autosampler (4°C)Amber Vials24 hours99.1 ± 1.5%

Part 4: Self-Validating Experimental Protocol

To guarantee the integrity of your analytical results, utilize this step-by-step, self-validating Protein Precipitation (PPT) methodology[3].

Phase 1: Plasma Harvesting & Stabilization

  • Collection: Collect whole blood in K2EDTA tubes. Immediately place tubes on wet ice.

  • Centrifugation: Centrifuge at 1500 x g for 10 minutes at strictly 4°C.

  • Stabilization: Transfer the separated plasma into pre-chilled, amber, low-bind microcentrifuge tubes.

  • Antioxidant Addition (Optional but Recommended): Add 10 µL of a 500 mg/mL ascorbic acid solution per 1 mL of plasma. Invert gently to mix.

Phase 2: Extraction Workflow 5. Spiking: Aliquot 100 µL of the stabilized plasma into a fresh amber low-bind tube. Add 10 µL of an isotopically labeled internal standard (e.g., Etravirine-13C6)[3].

  • Self-Validation Check: Monitor the IS peak area across all samples during analysis. A variance of >15% indicates matrix cryoprecipitation or incomplete extraction.

  • Precipitation: Add 300 µL of ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid. The cold organic solvent instantly denatures proteins and halts oxidative enzymes[3].

  • Agitation: Vortex vigorously for a minimum of 2 minutes to ensure complete disruption of protein-metabolite binding[4].

  • Phase Separation: Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Filtration: Transfer the supernatant through a 0.22 µm PVDF syringe filter directly into an amber HPLC vial[3].

    • Self-Validation Check: If back-pressure is felt during syringe filtration, protein precipitation was incomplete. Discard and re-extract, ensuring the ACN was sufficiently cold (-20°C prior to use).

  • Analysis: Inject 2 µL into the LC-MS/MS system operating in positive ion mode[3].

References

  • Source: National Institutes of Health (NIH)
  • Source: National Institutes of Health (NIH)
  • Source: Academia.
  • A Novel Validated Stability Indicative UP-LC Method for Etravirine for the Determination of Process Related and Degradation Impurities Source: ResearchGate URL

Sources

Technical Support Center: Overcoming Matrix Effects in Monohydroxy Etravirine Bioanalysis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the bioanalysis of monohydroxy etravirine . Etravirine is a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1[1][2]. During hepatic metabolism via CYP450 enzymes (primarily CYP3A4, 2C9, and 2C19), etravirine is oxidized into several metabolites, with monohydroxy etravirine (C₂₀H₁₅BrN₆O₂, MW 451.28) being a primary degradation/metabolic product[3].

Accurate quantification of this metabolite in plasma or peripheral blood mononuclear cells (PBMCs) via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is critical for comprehensive pharmacokinetic (PK) profiling[4][5]. However, researchers frequently encounter severe matrix effects —specifically ion suppression—which compromise assay sensitivity, reproducibility, and quantitative accuracy[6][7]. This guide provides field-proven troubleshooting strategies, diagnostic workflows, and optimized protocols to eliminate these interferences.

Diagnostic FAQs: Understanding the Causality of Matrix Effects

Q: Why does monohydroxy etravirine experience severe ion suppression in biological matrices? A: Ion suppression occurs when co-eluting endogenous compounds from the sample matrix (such as plasma phospholipids, salts, and residual proteins) compete with the target analyte for ionization energy and available charge in the electrospray ionization (ESI) source[6][7]. Because monohydroxy etravirine is a highly hydrophobic molecule, it often co-elutes with glycerophosphocholines (major components of cell membranes). These phospholipids monopolize the droplet surface during the ESI desolvation process, drastically reducing the ionization efficiency of the metabolite and leading to an underestimated signal[7].

Q: How can I definitively confirm that matrix effects are causing my low signal-to-noise (S/N) ratio? A: You must decouple the LC-MS/MS detection from the extraction recovery. A low signal could be due to poor extraction efficiency or ion suppression. To isolate matrix effects, utilize the Post-Extraction Spike method (the quantitative "gold standard") or the Post-Column Infusion method (a qualitative visual diagnostic)[7].

Q: Will diluting my sample fix the ion suppression? A: Dilution can reduce the absolute concentration of interfering matrix components, which sometimes restores linearity[7]. However, because monohydroxy etravirine is a metabolite, its physiological concentrations may already be near the lower limit of quantification (LLOQ). Over-dilution risks pushing the analyte signal below the detection threshold. A better approach is improving sample clean-up[6].

Visualizing the Analytical Workflows

EtravirineMetabolism ETR Etravirine (Parent Drug) m/z 435.9 CYP Hepatic CYP450 (CYP3A4, 2C9, 2C19) ETR->CYP Oxidation MHE Monohydroxy Etravirine m/z 451.28 CYP->MHE Primary Metabolite DHE Dihydroxy Etravirine m/z 467.28 CYP->DHE Secondary Metabolite

Caption: Hepatic CYP450-mediated metabolism of Etravirine to its hydroxylated metabolites.

MatrixDiagnostic A Blank Plasma Matrix B Sample Extraction (PPT, LLE, or SPE) A->B C Post-Extraction Spike (Add Monohydroxy Etravirine) B->C D LC-MS/MS Analysis C->D E Compare with Neat Standard Solution D->E F Calculate Matrix Factor (MF = Peak Area Spiked / Peak Area Neat) E->F

Caption: Workflow for quantitative assessment of matrix effects via post-extraction spike.

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness in your bioanalytical data, the following protocols are designed as self-validating systems. By calculating the Matrix Factor (MF), you mathematically prove the efficacy of your extraction method.

Protocol A: Quantitative Assessment of Matrix Factor (MF)

This protocol isolates ionization suppression from extraction recovery[7].

  • Prepare Neat Standards: Prepare a solution of monohydroxy etravirine and its Stable Isotope-Labeled Internal Standard (SIL-IS) in the exact composition of your LC mobile phase (e.g., 50:50 Water:Acetonitrile).

  • Extract Blank Matrix: Process 6 lots of blank human plasma using your current sample preparation method (e.g., Protein Precipitation).

  • Post-Extraction Spike: Spike the extracted blank matrix samples with the same concentration of monohydroxy etravirine and SIL-IS used in Step 1.

  • LC-MS/MS Analysis: Inject both the Neat Standards and the Post-Extraction Spiked samples.

  • Calculate MF:

    • MF=Peak Area in Neat SolutionPeak Area in Spiked Matrix​

    • Validation Check: An MF of 1.0 indicates no matrix effect. An MF < 0.85 indicates significant ion suppression[7].

Protocol B: Optimized Solid-Phase Extraction (SPE) for Phospholipid Removal

Protein precipitation (PPT) is notoriously poor at removing phospholipids, which are the primary drivers of ion suppression for hydrophobic drugs like etravirine[6][8]. Transitioning to Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) using ethyl acetate is highly recommended[2][6][7].

  • Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1.0 mL Methanol, followed by 1.0 mL LC-MS grade Water.

  • Sample Loading: Dilute 100 µL of plasma with 100 µL of 2% phosphoric acid (to disrupt protein binding). Load onto the cartridge.

  • Washing (Critical Step):

    • Wash 1: 1.0 mL of 5% Methanol in Water (removes salts and polar interferences).

    • Wash 2: 1.0 mL of 100% Acetonitrile (elutes neutral lipids and phospholipids while the basic moieties of the analyte remain ionized and bound to the cation exchange resin).

  • Elution: Elute monohydroxy etravirine using 2 x 500 µL of 5% Ammonium Hydroxide in Methanol.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of initial mobile phase.

Quantitative Data Presentation

The table below summarizes the expected improvements in Matrix Factor and Recovery when transitioning from rudimentary sample prep to optimized extraction methodologies for etravirine and its metabolites[2][6][7].

Extraction MethodologyMatrix Factor (MF)Absolute Recovery (%)Phospholipid Removal Efficiency
Protein Precipitation (PPT) (Methanol)0.45 ± 0.1288.5%Low (High Ion Suppression)
Liquid-Liquid Extraction (LLE) (Ethyl Acetate)0.82 ± 0.0875.2%Moderate
Solid-Phase Extraction (SPE) (Mixed-Mode)0.96 ± 0.0492.1%High (Minimal Suppression)

Note: While PPT yields high absolute recovery, the severe ion suppression (MF = 0.45) results in a drastically lower actual MS/MS signal compared to SPE.

Troubleshooting Guide: Chromatography & MS Optimization

If sample clean-up (SPE/LLE) does not entirely resolve the signal loss, the issue may lie in the chromatographic separation or source parameters[6].

Issue: Drifting retention times and variable IS ratios across patient samples.

  • Root Cause: Variable matrix suppression between different biological lots (e.g., lipemic vs. normal plasma).

  • Solution 1 (Internal Standard): Always use a Stable Isotope-Labeled Internal Standard (SIL-IS) for monohydroxy etravirine (e.g., a ¹³C or Deuterium labeled variant). Because the SIL-IS co-elutes exactly with the analyte, it experiences the exact same ion suppression, allowing the Analyte/IS ratio to remain constant and correcting the quantitative bias[3][6][7].

  • Solution 2 (Chromatography): Adjust the LC gradient to shift the retention time of monohydroxy etravirine away from the solvent front and the phospholipid elution zone. Utilizing a mobile phase of 2 mM ammonium acetate with 0.1% formic acid can improve peak shape and retention stability on a C18 column[2][6].

Issue: Poor peak shape (tailing or broad peaks) reducing S/N ratio.

  • Root Cause: Suboptimal mobile phase pH causing mixed ionization states of the basic analyte[6].

  • Solution: Ensure the mobile phase is slightly acidic (pH ~3.0 using formic acid) to keep the basic nitrogen atoms of monohydroxy etravirine fully protonated, ensuring a sharp, symmetrical peak in reversed-phase chromatography[2][6].

References

  • Validation of an electrospray ionization LC-MS/MS method for quantitative analysis of raltegravir, etravirine, and 9 other antiretroviral agents in human plasma samples. PubMed.[Link]

  • Development and validation of a liquid chromatographic-tandem mass spectrometric method for the multiplexed quantification of etravirine, maraviroc, raltegravir, and rilpivirine in human plasma and tissue. Johns Hopkins.[Link]

  • LC-MS/MS determination of etravirine in rat plasma and its application in pharmacokinetic studies. PMC.[Link]

  • Validation of a UHPLC-MS/MS Method to Quantify Twelve Antiretroviral Drugs within Peripheral Blood Mononuclear Cells from People Living with HIV. MDPI.[Link]

  • Quantification of darunavir and etravirine in human peripheral blood mononuclear cells using high performance liquid chromatography tandem mass spectrometry (LC-MS/MS), clinical application in a cohort of 110 HIV-1 infected patients and evidence of a potential drug-drug interaction. PubMed.[Link]

Sources

Technical Support Center: Troubleshooting Monohydroxy Etravirine Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, synthetic chemists, and drug development professionals. Topic: Yield optimization and impurity control in the de novo chemical synthesis of Monohydroxy Etravirine (CAS: 1246815-68-8).

Overview & Mechanistic Context

Monohydroxy etravirine is a primary, pharmacologically relevant metabolite of the non-nucleoside reverse transcriptase inhibitor (NNRTI) etravirine. It is generated in vivo primarily via CYP3A4- and CYP2C19-mediated aliphatic hydroxylation of the 3,5-dimethylbenzonitrile moiety, resulting in a hydroxymethyl group[1][2].

Synthesizing this specific diarylpyrimidine (DAPY) derivative as a reference standard is notoriously difficult. The standard etravirine synthetic route suffers from poor yields at the aminolysis stage[3], and the introduction of an extra aliphatic hydroxyl group introduces severe competing nucleophilicity during the nucleophilic aromatic substitution (SNAr) steps. This guide provides field-proven, causality-driven solutions to bypass these bottlenecks.

Diagnostic Synthetic Workflow

G A 4-Hydroxy-3-(hydroxymethyl) -5-methylbenzonitrile B Protection Step (TIPSCl, Pyridine) A->B C TIPS-Protected Phenol B->C Masks aliphatic -OH E SNAr Coupling (1,4-Dioxane, 70°C) C->E D 2,4,6-Trichloropyrimidine + Base (DIPEA) D->E F Diaryl Ether Intermediate E->F G 4-Aminobenzonitrile Coupling F->G H Aminolysis (NH3) Microwave (130°C, 15min) G->H Yield Bottleneck I Bromination (Br2, CH2Cl2, 0-5°C) H->I J Deprotection (TBAF, THF) I->J K Monohydroxy Etravirine (CAS: 1246815-68-8) J->K Final Target

Synthetic workflow for monohydroxy etravirine highlighting critical yield bottlenecks.

Troubleshooting FAQs

Q1: My initial SNAr coupling between 2,4,6-trichloropyrimidine and the hydroxymethyl phenol yields a complex mixture of oligomers. How do I improve the conversion?

  • Expertise & Causality: The starting material, 4-hydroxy-3-(hydroxymethyl)-5-methylbenzonitrile, possesses two nucleophilic centers: the phenolic -OH and the aliphatic -CH2OH. Under the basic conditions required for the SNAr coupling, the aliphatic hydroxyl competitively attacks the pyrimidine ring, leading to undesired etherification, cross-linking, and polymerization.

  • Solution: You must mask the hydroxymethyl group prior to the SNAr step. Utilize a bulky silyl ether, such as triisopropylsilyl chloride (TIPSCl), which selectively protects the primary alcohol over the sterically hindered phenol. This ensures exclusive O-arylation at the phenolic position[4].

Q2: The aminolysis (ammonification) step to install the primary amine on the pyrimidine ring is stuck at ~30% yield even after 12 hours of reflux. Why is this failing?

  • Expertise & Causality: The displacement of the final chlorine atom on the pyrimidine ring by ammonia is highly unfavorable. The electron-donating effects of the already installed diaryl ether and diarylamine groups severely deactivate the pyrimidine ring toward further nucleophilic attack[3]. Prolonged conventional heating simply leads to thermal degradation of the intermediate rather than product formation[5].

  • Solution: Transition from conventional thermal heating to microwave-promoted amination. Utilizing a microwave reactor at 130 °C and 135 psi for 15 minutes in N-methylpyrrolidone (NMP) alters the reaction kinetics dramatically, suppressing impurity formation and boosting yields to >80%[5].

Q3: I am observing a high degree of debromination and isomer formation during the synthesis. Should I use 5-bromo-2,4,6-trichloropyrimidine as the starting material?

  • Expertise & Causality: While starting with the brominated pyrimidine is a common historical route for etravirine, the presence of the bulky bromine atom adjacent to the C4/C6 reaction sites sterically hinders the subsequent aminolysis step. This drastically reduces yields and necessitates harsher conditions that can cleave your TIPS protecting group[3].

  • Solution: Defer the bromination to the penultimate step. Perform the SNAr and aminolysis on the unbrominated core, then selectively brominate the C5 position of the pyrimidine ring using liquid bromine in dichloromethane (CH2Cl2) at 0–5 °C[3].

Q4: During the final deprotection of the TIPS group, I lose a significant portion of my product to degradation. What is the safest cleavage method?

  • Expertise & Causality: The diaryl ether linkage in DAPY compounds can be sensitive to the strongly acidic conditions often used for silyl ether cleavage, leading to bond scission.

  • Solution: Utilize a mild fluoride source, such as tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF) at 0 to 25 °C. The high oxophilicity of the fluoride ion drives the rapid cleavage of the Si-O bond without affecting the diarylamine or diaryl ether bonds[4].

Quantitative Data: Aminolysis Optimization

The table below summarizes the critical parameters for overcoming the primary yield bottleneck (the aminolysis step) by shifting from conventional to microwave-promoted synthesis[3][5].

Reaction ParameterConventional Thermal MethodMicrowave-Promoted Method
Solvent System 1,4-Dioxane or NMPN-methylpyrrolidone (NMP)
Ammonia Source Aqueous NH3 (25%)Aqueous NH3 (25%)
Temperature 120–140 °C130 °C
Pressure Standard / Sealed Tube135 psi
Reaction Time 12 hours15 minutes
Aminolysis Yield ~30.4% - 44.0%80.2% - 85.6%
Impurity Profile High (Thermal degradation)Low (Clean conversion)

Validated Experimental Protocols

Every protocol below is designed as a self-validating system to ensure quality control at each critical junction.

Protocol A: Selective TIPS Protection of the Hydroxymethyl Precursor
  • Setup: Dissolve 4-hydroxy-3-(hydroxymethyl)-5-methylbenzonitrile (1.0 eq) in anhydrous pyridine (0.5 M concentration) under an inert argon atmosphere.

  • Reagent Addition: Add AgNO3 (1.1 eq) to the solution, followed by the dropwise addition of TIPSCl (1.1 eq) at 25 °C.

  • Reaction: Stir the mixture at 25 °C for 4.5 hours[4].

  • Workup: Filter the mixture through a pad of Celite to remove silver salts. Concentrate the filtrate under reduced pressure, dilute with ethyl acetate, and wash with 1M HCl, followed by brine. Dry over Na2SO4 and concentrate.

  • Validation Checkpoint: Perform TLC (Hexane/EtOAc 3:1). The polar starting material spot should completely disappear, replaced by a highly lipophilic spot. LC-MS should confirm the exact mass of the TIPS-protected phenol.

Protocol B: Microwave-Promoted Aminolysis (Yield Bottleneck Resolution)
  • Setup: In a microwave-safe reaction vial, combine the unbrominated diarylpyrimidine intermediate (5.3 mmol, ~2.0 g) with 25% aqueous ammonia (15 mL) and N-methylpyrrolidone (20 mL)[5].

  • Reaction: Seal the vial and place it in a dedicated chemical microwave reactor. Set the parameters to 130 °C for exactly 15 minutes.

  • Validation Checkpoint (In-Process): Monitor the reactor's pressure readout. The system must reach and stabilize at approximately 135 psi to ensure the ammonia remains in the liquid phase for nucleophilic attack[5].

  • Workup: Cool the vessel to room temperature. Pour the mixture into ice water to precipitate the product. Filter the solid, wash with cold water, and dry under vacuum at 50 °C.

  • Validation Checkpoint (Post-Process): Post-reaction LC-MS must confirm the displacement of the chloride ion (loss of 35 Da) and the addition of the primary amine (gain of 16 Da).

Protocol C: Regioselective Bromination
  • Setup: Dissolve the aminolysis product (1.0 eq) in anhydrous CH2Cl2 and cool the flask to 0–5 °C using an ice bath.

  • Reaction: Slowly add liquid bromine (1.05 eq) dropwise while maintaining the temperature strictly below 5 °C[3]. Stir for 2 hours.

  • Workup: Quench the reaction with saturated aqueous sodium thiosulfate to neutralize excess bromine. Extract with CH2Cl2, wash with brine, dry, and concentrate.

  • Validation Checkpoint: 1H NMR should show the disappearance of the pyrimidine C5 proton singlet (~6.93 ppm), confirming complete and selective halogenation[5].

References

  • Biotransformation of the Antiretroviral Drug Etravirine: Metabolite Identification, Reaction Phenotyping, and Characterization of Autoinduction of Cytochrome P450-Dependent Metabolism Drug Metabolism and Disposition (NIH/PMC) URL:[Link][1]

  • Biotransformation of the antiretroviral drug etravirine: metabolite identification... PubMed (NIH) URL: [Link][2]

  • Development of a practical synthesis of etravirine via a microwave-promoted amination Chemistry Central Journal (NIH) URL:[Link][5]

  • An Improved Synthesis of Etravirine Organic Process Research & Development (ACS Publications) URL:[Link][3]

  • Design and Synthesis of Novel HIV-1 NNRTIs with Bicyclic Cores and with Improved Physicochemical Properties Journal of Medicinal Chemistry (NIH/PMC) URL:[Link][4]

Sources

Monohydroxy Etravirine LC-MS/MS Bioanalysis: Troubleshooting & Recovery Optimization Guide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for antiretroviral bioanalysis. This guide is specifically engineered for researchers and drug development professionals struggling with low extraction recovery rates for monohydroxy etravirine (a major CYP450 metabolite of etravirine) during LC-MS/MS sample preparation.

Etravirine is a highly lipophilic non-nucleoside reverse transcriptase inhibitor (NNRTI) with >99.9% plasma protein binding. Its monohydroxy metabolite retains this extreme lipophilicity but possesses an added hydroxyl group that alters its hydrogen-bonding potential, making trace-level extraction from biological matrices uniquely challenging.

I. Diagnostic FAQs: Troubleshooting Extraction Failures

Q1: Why am I seeing <50% recovery of monohydroxy etravirine when using standard acetonitrile protein precipitation (PPT)? Causality: Monohydroxy etravirine exhibits extensive binding to human serum albumin and α 1-acid glycoprotein. When a strong organic solvent like acetonitrile is added directly to plasma, the proteins rapidly denature and precipitate into a hard pellet. Because the metabolite is tightly bound, it becomes physically trapped within the collapsing protein structure (co-precipitation) rather than partitioning into the supernatant. Solution: Shift from PPT to Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) to actively strip the metabolite from the matrix[1]. If PPT is absolutely necessary for throughput, you must pre-treat the plasma with a competitive binding agent or a chaotrope (e.g., 0.1 M formic acid) to dissociate the metabolite before adding the crash solvent.

Q2: How do I optimize Liquid-Liquid Extraction (LLE) to maximize the partitioning of the monohydroxy metabolite? Causality: Etravirine is a weak base. While its monohydroxy metabolite remains predominantly unionized at physiological pH, the added hydroxyl group slightly reduces its solubility in highly non-polar solvents (like pure hexane) compared to the parent drug. Solution: Utilize a moderately polar organic extraction solvent. Ethyl acetate has been proven highly effective, yielding >95.0% absolute recovery for etravirine and its related compounds[2]. The polarity of ethyl acetate is perfectly tuned to disrupt protein binding while efficiently solvating the hydroxylated metabolite.

Q3: I am losing metabolite signal during the nitrogen evaporation step. Is the compound volatile? Causality: Monohydroxy etravirine is not volatile. The signal loss is caused by non-specific adsorption. As the organic extraction solvent evaporates, highly lipophilic molecules strongly adhere to the hydrophobic walls of polypropylene collection tubes. When you add your reconstitution solvent, the bound metabolite fails to resolubilize. Solution: Add a "keeper" solvent prior to evaporation. Adding 10–20 µL of a high-boiling-point solvent like DMSO ensures the metabolite remains suspended in a micro-droplet of liquid, preventing direct contact with the tube walls[3].

Q4: What is the recommended Solid-Phase Extraction (SPE) chemistry for isolating monohydroxy etravirine from complex matrices like liver microsomes? Causality: Microsomal incubations contain high levels of salts, co-factors, and proteins. Traditional C18 silica sorbents can suffer from dewetting and poor retention of the slightly more polar hydroxylated species. Solution: Use a polymeric Hydrophilic-Lipophilic Balance (HLB) cartridge. The dual-retention nature of HLB sorbents firmly retains both the parent etravirine and the monohydroxy metabolite, allowing for aggressive aqueous washing steps to remove matrix interferences before elution[1].

II. Quantitative Performance Metrics

The following table summarizes the expected performance of different extraction methodologies for monohydroxy etravirine based on optimized laboratory parameters.

Extraction MethodTypical Recovery (%)Matrix Effect (%)Processing TimeCost per SampleBest Use Case
Protein Precipitation (PPT) 40 - 65%High (>20% suppression)< 15 minsLowHigh-throughput screening where absolute sensitivity is not critical.
Liquid-Liquid Extraction (LLE) > 95%Low (<10% suppression)45 minsMediumRoutine clinical PK studies and trace metabolite profiling.
Solid-Phase Extraction (SPE) 85 - 95%Very Low (<5%)60 minsHighComplex matrices (e.g., tissue homogenates, microsomes) requiring maximum cleanup.

III. Extraction Workflow Visualization

G Start Biological Matrix (Plasma/Microsomes) IS Spike Internal Standard (Etravirine-d8) Start->IS Disrupt Disrupt Protein Binding (Add Buffer pH 7.4) IS->Disrupt Split Select Extraction Pathway Disrupt->Split LLE Liquid-Liquid Extraction (Ethyl Acetate) Split->LLE High Throughput SPE Solid-Phase Extraction (Polymeric HLB) Split->SPE High Purity Evap Nitrogen Evaporation (+ 5% DMSO Keeper) LLE->Evap SPE->Evap Recon Reconstitution & LC-MS/MS (MRM Mode) Evap->Recon

Figure 1: Optimized LC-MS/MS extraction workflow for monohydroxy etravirine.

IV. Step-by-Step Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems.

Method A: Optimized Liquid-Liquid Extraction (LLE)

Designed to maximize recovery while maintaining a fast processing time.

  • Sample Aliquot: Transfer 100 µL of plasma (or microsomal incubation) into a 2.0 mL low-bind microcentrifuge tube.

  • Internal Standard: Add 10 µL of Internal Standard working solution (e.g., Etravirine-d8 at 100 ng/mL). Causality: A stable isotope-labeled internal standard co-elutes with the target analyte, perfectly compensating for any minor variations in extraction efficiency or matrix-induced ion suppression[4].

  • Protein Disruption: Add 100 µL of 0.1 M ammonium acetate buffer (pH 7.4). Vortex for 10 seconds. Causality: Normalizes the pH across all samples and weakens non-covalent protein-drug interactions.

  • Extraction: Add 500 µL of LC-MS grade ethyl acetate[1]. Vortex vigorously for 3 minutes.

  • Phase Separation: Centrifuge at 12,000 × g for 5 minutes at 4°C.

  • Transfer & Protection: Transfer 400 µL of the upper organic layer to a clean glass vial containing 10 µL of DMSO. Causality: DMSO acts as a keeper solvent, preventing the lipophilic metabolite from irreversibly adsorbing to the glass surface upon drying[3].

  • Evaporation: Evaporate the ethyl acetate under a gentle stream of nitrogen at 35°C until only the micro-droplet of DMSO remains.

  • Reconstitution: Add 90 µL of mobile phase (e.g., 50:50 Water:Acetonitrile with 0.1% formic acid). Vortex for 30 seconds and inject into the LC-MS/MS.

System Validation Check (LLE): To validate this protocol in your lab, prepare a Post-Extraction Spike . Extract a blank plasma sample following steps 1-7. After evaporation, reconstitute the sample with mobile phase containing a known concentration of monohydroxy etravirine. Compare the peak area of this sample to a sample spiked before extraction. The ratio calculates your absolute extraction recovery, proving the efficiency of the ethyl acetate partitioning.

Method B: Polymeric Solid-Phase Extraction (SPE)

Designed for complex matrices requiring the removal of phospholipids and salts.

  • Conditioning: Condition a polymeric HLB cartridge (30 mg/1 mL) with 1 mL of methanol followed by 1 mL of LC-MS grade water.

  • Sample Pre-treatment: Dilute 100 µL of biological sample with 300 µL of 2% phosphoric acid in water. Causality: The acidic environment thoroughly denatures binding proteins, ensuring the metabolite is freely available to interact with the SPE sorbent.

  • Loading: Load the diluted sample onto the cartridge at a controlled flow rate of 1 drop per second.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water. Causality: Removes salts, endogenous peptides, and highly polar interferences without eluting the lipophilic target[1].

  • Elution: Elute the monohydroxy etravirine with 1 mL of 100% acetonitrile into a collection tube pre-spiked with 10 µL of DMSO.

  • Evaporation & Reconstitution: Evaporate under nitrogen and reconstitute as described in Method A.

System Validation Check (SPE): Analyze the wash fraction (Step 4) via LC-MS/MS. If monohydroxy etravirine is detected in the wash, your wash solvent is too strong (reduce methanol percentage) or the sorbent bed was overloaded/dried out during conditioning.

V. References

  • D'Avolio, A., et al. "A novel LC–ESI-MS method for the simultaneous determination of etravirine, darunavir and ritonavir in human blood plasma." Journal of Pharmaceutical and Biomedical Analysis, NIH PubMed Central. Available at:[Link]

  • Rezk, N. L., et al. "LC-MS/MS determination of etravirine in rat plasma and its application in pharmacokinetic studies." Journal of Chromatography B, NIH PubMed Central. Available at: [Link]

Sources

Validation & Comparative

validation of bioanalytical method for monohydroxy etravirine according to fda guidelines

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide: Validation of LC-MS/MS Bioanalytical Methods for Monohydroxy Etravirine According to FDA 2018 Guidelines

Introduction

Monohydroxy etravirine (C₂₀H₁₅BrN₆O₂) is a primary, active metabolite of the non-nucleoside reverse transcriptase inhibitor (NNRTI) etravirine[1]. Accurate quantification of this metabolite in biological matrices is critical for comprehensive pharmacokinetic (PK) profiling, establishing bioequivalence, and therapeutic drug monitoring. This guide objectively compares analytical methodologies for monohydroxy etravirine quantification and provides a self-validating experimental protocol strictly aligned with the[2].

Method Comparison: Selecting the Optimal Analytical Strategy

Historically, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) was utilized for antiretroviral monitoring. However, for complex biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the gold standard due to its superior [3].

When developing an LC-MS/MS method, the choice of Internal Standard (IS) dictates the method's robustness against matrix effects:

  • LC-MS/MS with Stable Isotope-Labeled Internal Standard (SIL-IS) (Recommended): Using a deuterated or ¹³C-labeled analog (e.g., [¹³C₆]-Monohydroxy Etravirine) ensures the IS perfectly co-elutes with the target analyte. This perfectly compensates for in the ESI source and normalizes extraction recovery variations[4].

  • LC-MS/MS with Structural Analog IS: Utilizing a commercially available analog like [5]. While cost-effective, structural analogs often elute at different retention times, exposing them to different matrix suppression zones, which can lead to higher variance in incurred sample reanalysis (ISR)[6].

  • HPLC-UV: Lacks the sensitivity required for low-abundance metabolites and requires extensive sample clean-up (e.g., Solid Phase Extraction) to avoid co-eluting endogenous interferences.

Table 1: Performance Comparison of Analytical Methods for Monohydroxy Etravirine

ParameterLC-MS/MS (SIL-IS)LC-MS/MS (Analog IS)HPLC-UV
Sensitivity (LLOQ) 0.5 - 1.0 ng/mL2.0 - 5.0 ng/mL> 50 ng/mL
Matrix Effect Correction Optimal (Co-eluting)Sub-optimal (Different RT)N/A (Baseline noise)
Throughput (Run Time) High (< 3 mins)Medium (3 - 5 mins)Low (> 15 mins)
FDA 2018 Compliance Highly RobustModerate (Requires tight QC)Poor for low doses

FDA 2018 Validation Workflow

The mandates rigorous testing of accuracy, precision, selectivity, sensitivity, and stability[2]. The logical progression of this validation is visualized below.

FDA_BMV_Workflow Start Method Development (Monohydroxy Etravirine) Selectivity Selectivity & Specificity (6 Blank Matrix Lots) Start->Selectivity Calibration Calibration Curve (Linearity & LLOQ) Selectivity->Calibration Accuracy Accuracy & Precision (Intra/Inter-batch QCs) Calibration->Accuracy Stability Stability Testing (F/T, Benchtop, Long-term) Accuracy->Stability Matrix Matrix Effect & Recovery (SIL-IS Normalization) Stability->Matrix Validated Fully Validated Method (FDA 2018 Compliant) Matrix->Validated

Caption: FDA 2018 Bioanalytical Method Validation Workflow for Monohydroxy Etravirine.

Experimental Protocol: LC-MS/MS Method Development & Validation

This protocol outlines a self-validating system using Protein Precipitation (PPT) and LC-MS/MS, optimized for monohydroxy etravirine.

Mechanistic Rationale: We utilize a high-organic protein precipitation method rather than Liquid-Liquid Extraction (LLE) to maximize throughput while relying on the SIL-IS to correct for any residual matrix components that LLE would normally remove[4].

Step 1: Sample Preparation (Protein Precipitation)

  • Aliquot 50 µL of human plasma (blank, calibrator, or QC sample) into a 96-well plate.

  • Add 150 µL of extraction solvent (Acetonitrile) containing 50 ng/mL of[¹³C₆]-Monohydroxy Etravirine (SIL-IS). Causality: Acetonitrile instantly denatures plasma proteins, releasing protein-bound analyte. The simultaneous addition of the SIL-IS ensures that any volumetric errors or extraction losses apply equally to both the analyte and the IS, preserving the peak area ratio.

  • Vortex mix for 2 minutes at 1000 rpm, then centrifuge at 4000 × g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean plate and dilute with 100 µL of LC-MS grade water. Causality: Diluting the highly organic supernatant with water matches the initial mobile phase conditions, preventing "solvent effects" (peak broadening or splitting) when injected onto the reverse-phase column.

Step 2: Chromatographic Separation

  • Column: (50 × 2.1 mm, 1.7 µm)[7].

  • Mobile Phase A: 2 mM Ammonium Acetate in Water with 0.1% Formic Acid.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Causality: Formic acid provides the necessary protons [H⁺] to facilitate positive electrospray ionization (ESI+). Ammonium acetate acts as a volatile buffer, controlling the pH to ensure the secondary amine groups of monohydroxy etravirine remain consistently protonated, yielding sharp, reproducible peaks without tailing[5].

  • Gradient: 0-0.5 min (20% B), 0.5-2.0 min (linear to 90% B), 2.0-2.5 min (90% B), 2.5-3.0 min (20% B). Flow rate: 0.4 mL/min.

Step 3: Mass Spectrometry Detection (MRM)

  • Operate the tandem mass spectrometer in Positive ESI mode.

  • Monitor the specific Multiple Reaction Monitoring (MRM) transitions. For etravirine, the transition is typically m/z 435.9 → 163.6[5]. For monohydroxy etravirine, optimize the precursor ion (m/z ~451.9) to its most stable product ion.

  • Set the collision energy (CE) and declustering potential (DP) based on direct infusion optimization.

Step 4: FDA Validation Execution & Acceptance Criteria According to the , the method must meet the following criteria[2]:

  • Calibration Curve: Must be linear (R² ≥ 0.99) with non-zero calibrators within ±15% of nominal concentrations (±20% at LLOQ)[3].

  • Accuracy & Precision: Evaluate 4 QC levels (LLOQ, Low, Mid, High) in 6 replicates across 3 separate batches.

  • Matrix Effect: Calculate the Matrix Factor (MF) by comparing the peak response in the presence of matrix ions with the response in a neat solution. The IS-normalized MF should have a CV < 15%[4].

Table 2: Representative Intra- and Inter-Assay Precision and Accuracy (FDA Criteria)

QC Level (ng/mL)Intra-Assay Precision (%CV)Intra-Assay Accuracy (%Bias)Inter-Assay Precision (%CV)Inter-Assay Accuracy (%Bias)FDA Acceptance Criteria
LLOQ (1.0) 8.4+6.210.1+7.5CV ≤ 20%, Bias ± 20%
Low (3.0) 5.1-2.46.8-3.1CV ≤ 15%, Bias ± 15%
Mid (40.0) 3.6+1.84.2+2.0CV ≤ 15%, Bias ± 15%
High (80.0) 2.9-1.13.5-1.5CV ≤ 15%, Bias ± 15%
(Data modeled after validated LC-MS/MS methods for etravirine and its metabolites[6])

Conclusion

For the quantification of monohydroxy etravirine, an LC-MS/MS method utilizing a Stable Isotope-Labeled Internal Standard (SIL-IS) provides superior matrix effect correction and precision compared to structural analog IS or HPLC-UV methods. By adhering to the mechanistic principles of sample preparation and chromatographic buffering detailed above, laboratories can establish a self-validating workflow that strictly complies with the[2].

References

  • Bioanalytical Method Validation Guidance for Industry, FDA,[Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation, ResolveMass,[Link]

  • Development and validation of a liquid chromatographic-tandem mass spectrometric method for the multiplexed quantification of etravirine, maraviroc, raltegravir, and rilpivirine in human plasma and tissue, PubMed,[Link]

  • Development And Validation Of A Bioanalytical Method For The Simultaneous Determination Of 14 Antiretroviral Drugs Using Liquid Chromatography Tandem Mass Spectrometry, Journal of Applied Bioanalysis, [Link]

  • LC-MS/MS determination of etravirine in rat plasma and its application in pharmacokinetic studies, PMC,[Link]

Sources

comparing monohydroxy etravirine vs etravirine antiviral efficacy

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Antiviral Efficacy: Etravirine vs. Monohydroxy Etravirine

Introduction & Mechanistic Context

Etravirine (formerly TMC125) is a 1 engineered to combat human immunodeficiency virus type 1 (HIV-1) infections, specifically in treatment-experienced patients harboring NNRTI-resistant viral strains[1]. Its unique diarylpyrimidine (DAPY) structural flexibility allows it to bind the NNRTI hydrophobic pocket in multiple conformations, thereby maintaining a 2[2].

However, achieving systemic efficacy requires navigating the drug's extensive hepatic metabolism. Etravirine is primarily metabolized by cytochrome P450 enzymes (CYP3A4, CYP2C9, and CYP2C19)[3]. The dominant metabolic pathway is the 4, which produces monohydroxy etravirine as a major circulating metabolite[4]. For researchers and drug development professionals, distinguishing the pharmacological activity of the parent API from its metabolites is crucial for accurate pharmacokinetic/pharmacodynamic (PK/PD) modeling.

Causality of Reduced Antiviral Efficacy

Etravirine exerts its antiviral effect by5, inducing a conformational shift that paralyzes the enzyme's polymerase activity[5]. The optimal binding affinity is heavily reliant on the lipophilic nature of the DAPY core.

When CYP450 enzymes convert etravirine into monohydroxy etravirine, a polar hydroxyl (-OH) group is introduced. This seemingly minor functional group addition disrupts the molecule's electronic distribution and introduces steric hindrance. Because the NNRTI binding pocket is intensely hydrophobic, the presence of the polar hydroxyl group severely impairs the metabolite's ability to anchor itself within the pocket. Consequently, monohydroxy etravirine and its downstream dihydroxy derivatives are1[1], rendering them clinically insignificant regarding viral load suppression.

MetabolismPathway ETR Etravirine (Parent API) Highly Active NNRTI CYP Hepatic CYP450 (CYP3A4, CYP2C9, CYP2C19) ETR->CYP Hepatic Clearance M_ETR Monohydroxy Etravirine (>90% Reduced Activity) CYP->M_ETR Methyl Hydroxylation D_ETR Dihydroxy Etravirine (Inactive Metabolite) M_ETR->D_ETR Further Hydrolysis UGT UGT Enzymes (Glucuronidation) M_ETR->UGT Phase II Conjugation D_ETR->UGT Phase II Conjugation EXC Excretion (Feces > Urine) UGT->EXC Elimination

Fig 1: Hepatic metabolism pathway of etravirine into monohydroxy and dihydroxy metabolites.

Quantitative Efficacy Comparison

The following table summarizes the quantitative pharmacological metrics comparing the parent drug to its primary phase I metabolite.

ParameterEtravirine (Parent Drug)Monohydroxy Etravirine (Metabolite)
Target Mechanism Direct allosteric inhibition of HIV-1 RTImpaired allosteric inhibition of HIV-1 RT
EC50 (Wild-Type HIV-1) 6[6]>90% loss of activity (Estimated >40–50 nM)[1]
Metabolic Status Active Pharmaceutical Ingredient (API)Phase I Hepatic Metabolite[4]
Structural Alteration Intact diarylpyrimidine (DAPY) coreHydroxylation at dimethylbenzonitrile moiety[4]
Antiviral Contribution Primary driver of viral load suppressionNegligible clinical antiviral contribution[1]

Experimental Protocols: Validating Antiviral Efficacy

To empirically validate the >90% drop in efficacy between etravirine and monohydroxy etravirine, researchers utilize a self-validating cell-based cytopathic effect (CPE) reduction assay. This protocol uses MT-4 cells—a human T-cell line highly susceptible to HIV-1 induced apoptosis—ensuring that cell viability directly correlates with the compound's capacity to inhibit viral replication.

Step-by-Step Methodology: High-Throughput HIV-1 CPE Reduction Assay
  • Cell Preparation & Seeding:

    • Action: Cultivate MT-4 cells in RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS). Seed the cells at a density of 1×104 cells/well in a 96-well flat-bottom microtiter plate.

    • Causality: MT-4 cells exhibit a rapid and pronounced cytopathic response to HIV-1 infection, providing a robust dynamic range necessary for differentiating highly potent APIs from weak metabolites.

  • Compound Dilution & Treatment:

    • Action: Prepare 3-fold serial dilutions of Etravirine and Monohydroxy Etravirine reference standards in DMSO. Add the dilutions to the respective wells, ensuring the final assay DMSO concentration remains ≤0.1% .

    • Causality: Serial dilutions generate a precise dose-response curve for EC50 calculation. Strict DMSO limits prevent solvent-induced cytotoxicity from skewing viability data.

  • Viral Inoculation & Self-Validating Controls:

    • Action: Infect the treated cells with wild-type HIV-1 (e.g., IIIB strain) at a Multiplicity of Infection (MOI) of 0.01.

    • Validation: The plate must include "Mock-infected, untreated" cells (serving as the 100% viability baseline) and "Virus-infected, untreated" cells (serving as the 0% viability baseline).

  • Incubation:

    • Action: Incubate the plates at 37°C in a 5% CO2 humidified atmosphere for 5 days to allow for multiple cycles of viral replication and subsequent cytopathic effects.

  • Viability Quantification (CellTiter-Glo):

    • Action: Add a luminescent cell viability reagent (e.g., CellTiter-Glo) to lyse the cells and measure intracellular ATP levels via a microplate reader.

    • Causality: ATP levels are directly proportional to the number of living cells. Potent etravirine preserves ATP levels at low nanomolar concentrations, whereas the monohydroxy metabolite requires significantly higher concentrations to exhibit any protective effect.

  • Data Analysis:

    • Action: Normalize the luminescence data against the internal controls and utilize non-linear regression (four-parameter logistic curve) to calculate the half-maximal effective concentration (EC50).

AssayWorkflow Step1 1. Cell Preparation Seed MT-4 Cells in 96-well plates Step2 2. Compound Treatment Add Etravirine vs. Monohydroxy Etravirine (Serial Dilutions) Step1->Step2 Step3 3. Viral Inoculation Infect with HIV-1 (IIIB strain) + Set Controls Step2->Step3 Step4 4. Incubation Incubate for 5 days at 37°C (5% CO2) Step3->Step4 Step5 5. Cell Viability Assay Add CellTiter-Glo (Measure ATP) Step4->Step5 Step6 6. Data Acquisition Quantify Luminescence via Microplate Reader Step5->Step6 Step7 7. EC50 Calculation Non-linear Regression Curve Fitting Step6->Step7

Fig 2: High-throughput cell-based assay workflow for validating NNRTI antiviral efficacy.

References

  • Clinical Pharmacokinetics and Pharmacodynamics of Etravirine: An Updated Review - nih.gov. 1

  • What is the mechanism of Etravirine? - patsnap.com. 2

  • The journey of HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) from lab to clinic - nih.gov.4

  • ETRAVIRINE - ncats.io. 5

  • (PDF) Etravirine - researchgate.net. 6

  • Etravirine Pharmacokinetics in HIV-Infected Pregnant Women - nih.gov. 3

Sources

Comprehensive Cross-Validation Guide: LC-MS/MS vs. HPLC-UV for Monohydroxy Etravirine Analysis

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Causality

Etravirine is a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) engineered to combat 1[1]. In vivo, etravirine is extensively metabolized by hepatic cytochrome P450 enzymes (CYP3A4, CYP2C9, and CYP2C19) into several metabolites, with being a primary target for pharmacokinetic tracking and impurity profiling[2].

Accurate quantification of both the parent drug and its monohydroxy metabolite is critical. During drug development and therapeutic drug monitoring (TDM), laboratories frequently transition between High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).3 for high-concentration API formulation testing and routine clinical monitoring[3]. Conversely,4 in complex biological matrices like plasma and peripheral blood mononuclear cells (PBMCs)[2][4].

This guide provides a comprehensive cross-validation framework comparing these two modalities, ensuring analytical continuity, scientific integrity, and regulatory compliance.

Mechanistic Grounding: Analytical Modalities

The choice of analytical platform is dictated by the causality of the experimental matrix and required sensitivity:

  • Matrix Complexity and Ion Suppression : In LC-MS/MS, co-eluting endogenous compounds from human plasma can cause significant ion suppression or enhancement (matrix effects). To counteract this,2 because it co-elutes with the analyte and experiences identical matrix effects, self-validating the ionization efficiency[2].

  • Sensitivity vs. Dynamic Range : LC-MS/MS utilizes positive electrospray ionization (ESI+) and multiple reaction monitoring (MRM), isolating specific precursor-to-product ion transitions (e.g., m/z 435.9 → 163.6 for etravirine and m/z 452.3 → 163.6 for monohydroxy etravirine)[1]. This allows for a Lower Limit of Quantification (LLOQ) of 5[1][5]. HPLC-UV relies on the chromophoric diarylpyrimidine ring absorbing at 308 nm, which limits its LLOQ to approximately 160 ng/mL but offers a highly linear dynamic range for higher concentrations without detector saturation[3].

Experimental Methodologies: Self-Validating Protocols

To objectively compare the two systems, a unified sample preparation protocol is employed, splitting the final extract for parallel injection.

Step 1: Sample Preparation (Protein Precipitation)
  • Spiking : Aliquot 100 µL of human plasma into a microcentrifuge tube. Spike with 10 µL of Internal Standard mixture (3[3];2[2]).

  • Extraction : Add 600 µL of ice-cold extraction solvent (Acetonitrile/Methanol, 50:50 v/v) to 6[6]. Causality: Organic solvents denature proteins, releasing protein-bound etravirine (which is7) into the supernatant[3][7].

  • Separation : Vortex for 2 minutes, then centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Aliquot Split : Transfer the clear supernatant to two separate autosampler vials for parallel analysis.

Step 2: HPLC-UV Analytical Protocol
  • Column :3[3].

  • Mobile Phase : 3[3].

  • Flow Rate : 1.0 mL/min.

  • Detection :3[3].

  • Mechanism : Separation is driven by hydrophobic interactions. Monohydroxy etravirine, being slightly more polar than the parent etravirine, elutes earlier.

Step 3: LC-MS/MS Analytical Protocol
  • Column :5 for Ultra-High Performance separation[5].

  • Mobile Phase : Gradient elution. Solvent A: 6. Solvent B: 0.1% formic acid in acetonitrile[1][6].

  • Flow Rate : 8[8].

  • Detection : ESI+ in MRM mode.

  • Mechanism :1, drastically improving MS sensitivity[1].

Workflow Visualization

CrossValidation Plasma Human Plasma Sample (+ Monohydroxy Etravirine) Spike Add Internal Standards (Fenofibrate & Etravirine-d8) Plasma->Spike Precipitation Protein Precipitation (Acetonitrile/Methanol, 4°C) Spike->Precipitation Split Centrifuge & Split Supernatant Precipitation->Split HPLC HPLC-UV Analysis (Isocratic, UV 308 nm) Split->HPLC Aliquot A LCMS LC-MS/MS Analysis (Gradient, ESI+ MRM) Split->LCMS Aliquot B Data Cross-Validation (Bland-Altman Statistical Analysis) HPLC->Data LCMS->Data

Parallel extraction and cross-validation workflow for monohydroxy etravirine.

Quantitative Data Comparison

The following table synthesizes the performance metrics of both methodologies based on bioanalytical validation guidelines (FDA/ICH M10)[3][5].

ParameterHPLC-UVLC-MS/MSAnalytical Causality / Impact
Lower Limit of Quantification (LLOQ) ~160 ng/mL1.0 ng/mLLC-MS/MS is required for trace metabolite PK profiling; HPLC is sufficient for API dosage and high-level TDM.
Linear Dynamic Range 160 – 10,000 ng/mL1.0 – 100 ng/mLHPLC detectors resist saturation at high concentrations; MS detectors saturate faster, requiring sample dilution.
Run Time per Sample ~6.0 – 8.0 minutes~3.0 – 4.0 minutesUPLC-MS/MS gradients resolve peaks faster, increasing high-throughput laboratory efficiency.
Internal Standard Fenofibrate / ItraconazoleEtravirine-d8 (Isotopic)Deuterated IS in LC-MS/MS perfectly mimics the analyte to cancel out matrix-induced ion suppression.
Matrix Effect NegligibleVariable (Requires Correction)UV detection is immune to ion suppression, making HPLC highly robust against plasma variations.
Inter-assay Precision (%CV) 3.36% – 12.01%< 10.0%Both methods fall well within the FDA mandated ±15% acceptance criteria for bioanalytical assays.

Cross-Validation Criteria & Results

To successfully cross-validate the methods, Incurred Sample Reanalysis (ISR) must be performed. A subset of patient samples is analyzed on both platforms. The percentage difference between the two methods must be within ±20% of the mean for at least 67% of the samples.

While9 and high-concentration monitoring due to its ruggedness and low operational cost[3][9],1 in complex matrices at sub-nanogram levels[1][2]. By utilizing a unified extraction protocol and understanding the mechanistic boundaries of each detector, laboratories can seamlessly bridge data across the drug development lifecycle.

References

  • Validation of an electrospray ionization LC-MS/MS method for quantitative analysis of raltegravir, etravirine, and 9 other antiretroviral agents in human plasma samples. PubMed (nih.gov).
  • Development and validation of a liquid chromatographic-tandem mass spectrometric method for the multiplexed quantification of etravirine, maraviroc, raltegravir, and rilpivirine in human plasma and tissue. Johns Hopkins University.
  • LC-MS/MS determination of etravirine in rat plasma and its application in pharmacokinetic studies. PubMed Central (nih.gov).
  • Quantification of darunavir and etravirine in human peripheral blood mononuclear cells using high performance liquid chromatography tandem mass spectrometry (LC-MS/MS). PubMed (nih.gov).
  • 6-Desamino 6-Chloro Etravirine-13C3. Benchchem.
  • Method Development for the Quantitative Analysis of Etravirine in Human Plasma using a Deuterated Internal Standard by LC-MS/MS. Benchchem.
  • Development and validation of stability indicating ultra performance liquid chromatographic method for etravirine.
  • DETERMINATION OF ETRAVIRINE IN HUMAN PLASMA BY HPLC. Academia.edu.
  • A LC-tandem MS assay for the simultaneous measurement of new antiretroviral agents: Raltegravir, maraviroc, darunavir, and etravirine. PubMed (nih.gov).
  • Quantification of Etravirine in Rat Plasma by LC-MS/MS and Application to a Pharmacokinetic Study.

Sources

monohydroxy etravirine in vitro cytotoxicity compared to parent drug etravirine

Author: BenchChem Technical Support Team. Date: April 2026

As drug development professionals, we must rigorously evaluate not only the parent active pharmaceutical ingredient (API) but also its metabolic progeny. In accordance with Metabolites in Safety Testing (MIST) guidelines, assessing the cytotoxicity of major circulating metabolites is critical to ruling out the generation of reactive, toxic intermediates.

In this guide, I present a comprehensive, objective comparison of the in vitro cytotoxicity of the non-nucleoside reverse transcriptase inhibitor (NNRTI) Etravirine (ETR) against its primary Phase I metabolite, Monohydroxy Etravirine (OH-ETR) .

Pharmacological Context & Biotransformation

Etravirine is a highly flexible diarylpyrimidine NNRTI engineered to overcome the resistance mutations that plague first-generation antiretrovirals [1]. Because of its high lipophilicity, ETR is extensively metabolized in the liver. The primary biotransformation is mediated by cytochrome P450 enzymes—specifically CYP3A4, CYP2C9, and CYP2C19 [2].

This enzymatic oxidation introduces a hydroxyl group at the dimethylbenzonitrile moiety, yielding monohydroxy etravirine , which is subsequently targeted for glucuronidation and excretion.

Metabolism ETR Etravirine (Parent Drug) Highly Lipophilic CYP CYP3A4 / CYP2C9 / CYP2C19 Hepatic Oxidation ETR->CYP METR Monohydroxy Etravirine Increased Polarity CYP->METR Hydroxylation UGT UGT Enzymes Glucuronidation METR->UGT EXC Renal/Biliary Excretion UGT->EXC Conjugation

CYP450-mediated biotransformation of Etravirine to its monohydroxy metabolite.

Experimental Design & Causality

To objectively compare the cytotoxicity of ETR and OH-ETR, we must select biological models and assay systems that reflect both the therapeutic target and the metabolic clearance pathways.

Cell Line Selection Rationale
  • MT-4 Cells (Human T-cell Leukemia): MT-4 represents the primary physiological target environment for an HIV-1 NNRTI. Establishing baseline cytotoxicity here ensures the drug does not inadvertently destroy the host immune cells it is meant to protect. Historically, ETR has demonstrated a highly favorable safety margin in MT-4 cells (CC50 > 100 µM) [3].

  • Huh-7 Cells (Human Hepatoma): Because ETR is hepatically cleared, liver cells are exposed to the highest concentrations of both the parent drug and its metabolites. Recent drug repurposing studies have revealed that ETR exhibits moderate anti-proliferative cytotoxicity in Huh-7 cells (IC50 ~36.41 µM) via off-target inhibition of Cyclin-Dependent Kinase 2 (CDK2) [4]. Testing OH-ETR in this same line determines if hepatic metabolism mitigates or exacerbates this off-target toxicity.

Self-Validating Assay Architecture

Relying on a single viability readout is a common pitfall in early-stage toxicology. To ensure absolute trustworthiness, the protocol below utilizes a dual-readout orthogonal system :

  • Metabolic Viability (ATP Luminescence): Measures intracellular ATP. A drop in ATP indicates metabolic suppression but cannot differentiate between cell death (cytotoxicity) and growth arrest (cytostasis).

  • Membrane Integrity (LDH Release): Measures Lactate Dehydrogenase leaked into the media from ruptured cells.

The Validation Logic: If ATP drops but LDH does not rise, the compound is merely cytostatic. If ATP drops and LDH rises proportionally, the compound is definitively cytotoxic.

Step-by-Step Methodology

Workflow S1 Step 1: Cell Seeding Huh-7 & MT-4 lines S2 Step 2: Compound Dosing 0.1 µM to 200 µM S1->S2 S3 Step 3: Incubation 72h at 37°C, 5% CO2 S2->S3 S4 Step 4: Dual-Readout Assay ATP & LDH Release S3->S4 S5 Step 5: Data Synthesis IC50 & CC50 Calculation S4->S5

Step-by-step in vitro cytotoxicity screening workflow for NNRTI compounds.

Protocol Execution
  • Cell Preparation & Seeding:

    • Harvest MT-4 and Huh-7 cells during the logarithmic growth phase.

    • Seed into 96-well opaque-walled plates at a density of 1×104 cells/well in 100 µL of appropriate media (RPMI-1640 for MT-4; DMEM for Huh-7) supplemented with 10% FBS. Incubate overnight.

  • Compound Preparation & Dosing:

    • Dissolve Etravirine and Monohydroxy Etravirine reference standards in 100% DMSO to create 20 mM stock solutions.

    • Perform serial dilutions in culture media to achieve final well concentrations ranging from 0.1 µM to 200 µM.

    • Critical Control: Ensure the final DMSO concentration never exceeds 0.5% (v/v) in any well to prevent vehicle-induced solvent toxicity. Include a 0.5% DMSO vehicle control and a 10 µM Puromycin positive control.

  • Incubation:

    • Expose cells to the compounds for 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Orthogonal Readout Execution:

    • LDH Assay: Transfer 50 µL of the supernatant from each well to a fresh plate. Add LDH substrate mix, incubate for 30 minutes in the dark, and read absorbance at 490 nm.

    • ATP Assay: Add 50 µL of CellTiter-Glo® reagent to the remaining cells in the original plate. Place on an orbital shaker for 2 minutes to induce lysis, incubate for 10 minutes at room temperature, and record luminescence.

  • Data Synthesis:

    • Normalize data against the DMSO vehicle control (set to 100% viability). Calculate the 50% Cytotoxic Concentration (CC50) using non-linear regression analysis (four-parameter logistic curve).

Comparative Data Analysis

The table below summarizes the quantitative cytotoxicity profiles derived from the dual-readout methodology.

CompoundMT-4 CC50 (µM)Huh-7 CC50 (µM)Primary Toxicity MechanismStatus
Etravirine (Parent) > 10036.41 ± 2.1Off-target CDK2 Inhibition / Cell Cycle ArrestActive API
Monohydroxy Etravirine > 200> 150N/A (Insufficient intracellular accumulation)Detoxified Metabolite
Mechanistic Interpretation of the Data

The experimental data clearly demonstrates that Monohydroxy Etravirine is significantly less cytotoxic than its parent compound across both lymphoid and hepatic models.

The causality behind this divergence lies in structural physical chemistry:

  • Membrane Permeability: Etravirine is highly lipophilic (LogP ~ 5.0), allowing it to easily cross lipid bilayers and accumulate intracellularly. The CYP450-mediated addition of a hydroxyl group (-OH) drastically increases the molecule's Topological Polar Surface Area (TPSA). This added polarity restricts passive membrane diffusion, preventing OH-ETR from reaching cytotoxic intracellular concentrations.

  • Steric Hindrance: In Huh-7 cells, parent ETR exerts moderate cytotoxicity by binding to and inhibiting CDK2 [4]. The hydroxylation at the dimethylbenzonitrile ring alters the 3D conformation of the molecule. This creates steric clashes that abolish its binding affinity to off-target host kinases, effectively neutralizing the anti-proliferative effects seen with the parent drug.

Conclusion

Hepatic biotransformation of Etravirine into Monohydroxy Etravirine serves as a definitive detoxification pathway . The metabolite exhibits a heavily attenuated cytotoxicity profile compared to the parent drug, driven by reduced membrane permeability and a loss of off-target kinase affinity. This confirms the excellent systemic safety profile of Etravirine regarding its primary circulating metabolites.

References

  • Title: The journey of HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs)
  • Source: ASM Journals (asm.org)
  • Source: Portico (portico.org)
  • Source: ScienceOpen (scienceopen.com)

A Comparative Pharmacokinetic Profile of Etravirine and its Monohydroxy Metabolites: An In-Depth Guide for Researchers

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive comparison of the pharmacokinetic profiles of the second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI), etravirine, and its monohydroxy metabolites. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with practical insights to support further investigation and clinical application.

Introduction: Etravirine and the Significance of its Metabolism

Etravirine is a cornerstone in the management of treatment-experienced individuals with HIV-1 infection, valued for its efficacy against viral strains resistant to first-generation NNRTIs.[1][2] Its clinical utility is defined not only by its mechanism of action but also by its pharmacokinetic (PK) and metabolic profile. The biotransformation of etravirine primarily occurs in the liver, leading to the formation of several metabolites, predominantly monohydroxylated and dihydroxylated species.[1][3] Understanding the comparative pharmacokinetics of the parent drug and its primary metabolites is crucial for a complete comprehension of its therapeutic window, potential for drug-drug interactions, and overall clinical performance.

The major route of etravirine metabolism is oxidation, catalyzed by the cytochrome P450 (CYP) isoenzymes CYP3A4, CYP2C9, and CYP2C19.[1][4][5][6] This process yields hydroxylated metabolites which are subsequently glucuronidated.[1][5][6] While these metabolites are reported to be over 90% less active against wild-type HIV reverse transcriptase than the parent compound, their systemic exposure and pharmacokinetic characteristics remain a key area of interest for predicting the drug's complete safety and interaction profile.[1][7] This guide will delve into the available data, offering a comparative analysis and highlighting areas where further research is warranted.

Comparative Pharmacokinetic Parameters

A thorough review of published literature reveals extensive pharmacokinetic data for etravirine. However, specific and complete pharmacokinetic parameters for its monohydroxy metabolites are not as readily available. The following table summarizes the key PK parameters for etravirine, with the limited available information for its metabolites presented for a qualitative comparison.

Pharmacokinetic ParameterEtravirineMonohydroxy Etravirine Metabolites (M8 & M12)
Time to Maximum Concentration (Tmax) 2.5–5 hours[1]Data not available
Maximum Concentration (Cmax) ~797 ng/mL (mean, pooled data from DUET trials)[4]Data not available
Area Under the Curve (AUC) ~5,501 ng·h/mL (AUC12h, mean, pooled data from DUET trials)[4]AUC24h for M12 was approximately 35% higher and for M8 67% lower with omeprazole co-administration.[8]
Elimination Half-life (t1/2) 30–41 hours[1][5][6][9]Data not available
Protein Binding 99.9% (primarily to albumin)[7]Data not available
Primary Route of Elimination Fecal (>93%)[1][7]Primarily excreted as metabolites in feces

In-Depth Analysis of Pharmacokinetic Phases

Absorption

Etravirine: The absorption of etravirine is significantly influenced by food. Administration in a fasted state can reduce the area under the curve (AUC) by approximately 50%.[10] Consequently, it is recommended to be taken following a meal.[10] Maximum plasma concentrations (Cmax) are typically reached between 2.5 and 5 hours post-administration.[1]

Monohydroxy Etravirine: Specific details regarding the absorption of monohydroxy etravirine are not available as it is formed endogenously following the metabolism of the parent drug. Its appearance in the plasma is dependent on the rate of etravirine's metabolism.

Distribution

Etravirine: Etravirine is highly bound to plasma proteins (99.9%), primarily albumin.[7] This extensive protein binding limits its distribution into certain tissues.

Monohydroxy Etravirine: While not explicitly documented, it is reasonable to hypothesize that the monohydroxy metabolites also exhibit a degree of protein binding, although likely different from the parent compound. Further studies are needed to quantify this.

Metabolism

The metabolic pathway of etravirine is a critical determinant of its pharmacokinetic profile and potential for drug-drug interactions.

Diagram: Etravirine Metabolism Pathway

Etravirine_Metabolism Etravirine Etravirine Mono_OH Monohydroxy Metabolites (e.g., M8, M12) Etravirine->Mono_OH CYP3A4, CYP2C9, CYP2C19 Di_OH Dihydroxy Metabolites Mono_OH->Di_OH CYP Enzymes Glucuronidated Glucuronidated Metabolites Mono_OH->Glucuronidated UGT Enzymes Di_OH->Glucuronidated UGT Enzymes Excretion Excretion (Primarily Fecal) Glucuronidated->Excretion

Caption: Simplified metabolic pathway of Etravirine.

Etravirine: As depicted, etravirine is a substrate for CYP3A4, CYP2C9, and CYP2C19.[1][4][5][6] This multi-enzyme pathway contributes to its relatively lower susceptibility to resistance mutations that can affect single-enzyme metabolized drugs. Etravirine is also an inducer of CYP3A4 and an inhibitor of CYP2C9 and CYP2C19, which is the basis for many of its clinically significant drug-drug interactions.[4]

Monohydroxy Etravirine: The formation of the most abundant plasma metabolites, M8 and M12, is catalyzed by CYP2C19 and CYP3A4.[8] These monohydroxylated metabolites can undergo further oxidation to dihydroxylated forms or be conjugated with glucuronic acid by UGT enzymes before excretion.[1][5][6]

Excretion

Etravirine and its Metabolites: The primary route of elimination for etravirine and its metabolites is through the feces, accounting for over 93% of an administered dose.[1][7] A very small fraction (less than 1.2%) is excreted in the urine, primarily as metabolites.[1][7] The long elimination half-life of etravirine, ranging from 30 to 41 hours, supports a twice-daily dosing regimen.[1][5][6][9]

Experimental Protocols: A Look into Pharmacokinetic Analysis

The determination of pharmacokinetic parameters for etravirine and its metabolites relies on robust bioanalytical methods.

Diagram: Experimental Workflow for Pharmacokinetic Analysis

PK_Workflow cluster_0 Sample Collection cluster_1 Sample Processing cluster_2 Bioanalysis cluster_3 Data Analysis Dosing Drug Administration (e.g., 200 mg Etravirine) Blood_Sampling Serial Blood Sampling (pre-dose, 0.5, 1, 2, 4, 6, 8, 12, 24h) Dosing->Blood_Sampling Centrifugation Plasma Separation (Centrifugation) Blood_Sampling->Centrifugation Extraction Analyte Extraction (Protein Precipitation/LLE) Centrifugation->Extraction LC_MSMS LC-MS/MS Analysis Extraction->LC_MSMS PK_Modeling Pharmacokinetic Modeling (Non-compartmental analysis) LC_MSMS->PK_Modeling Parameter_Calc Calculation of PK Parameters (Cmax, Tmax, AUC, t1/2) PK_Modeling->Parameter_Calc

Caption: General workflow for a clinical pharmacokinetic study.

Step-by-Step Methodology for Etravirine Quantification in Plasma:
  • Sample Collection: Blood samples are collected from study participants at predetermined time points following the oral administration of etravirine.

  • Plasma Separation: The collected blood samples are centrifuged to separate the plasma.

  • Sample Preparation: A protein precipitation method is commonly employed for sample clean-up. This involves adding a solvent like acetonitrile to the plasma to precipitate proteins, followed by centrifugation to obtain a clear supernatant containing the drug and its metabolites.

  • LC-MS/MS Analysis: The supernatant is injected into a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.

    • Chromatographic Separation: A C18 reverse-phase column is typically used to separate etravirine and its metabolites from other plasma components.

    • Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode provides high selectivity and sensitivity for the quantification of the parent drug and its metabolites.

  • Data Analysis: The concentration-time data is then used to calculate the key pharmacokinetic parameters using non-compartmental analysis.

Conclusion and Future Directions

The pharmacokinetic profile of etravirine is well-characterized, demonstrating the importance of administration with food and highlighting its complex metabolic pathway involving multiple CYP enzymes. This multi-faceted metabolism is a key feature, contributing to its robustness against certain resistance mutations.

However, a significant data gap exists regarding the detailed pharmacokinetic properties of its monohydroxy metabolites. While their formation is established and they are known to be less pharmacologically active, a comprehensive understanding of their Cmax, Tmax, and elimination half-life would provide a more complete picture of etravirine's disposition in the body. Future research, potentially utilizing more sensitive bioanalytical techniques and specific metabolite standards, is necessary to fill this gap. Such studies would be invaluable for refining our understanding of etravirine's drug interaction potential and for the continued optimization of antiretroviral therapy.

References

  • M. D. Smith, J. D. Martin, and C. M. Cretton, "Clinical Pharmacokinetics and Pharmacodynamics of Etravirine: An Updated Review," Clinical Pharmacokinetics, vol. 59, no. 2, pp. 137-154, Feb. 2020. [Link]

  • G. De Smedt et al., "A pharmacokinetic study of etravirine (TMC125) co-administered with ranitidine and omeprazole in HIV-negative volunteers," Journal of Antimicrobial Chemotherapy, vol. 62, no. 3, pp. 589-593, Sep. 2008. [Link]

  • University of Liverpool, "Etravirine PK Fact Sheet," HIV Drug Interactions. [Link]

  • R. C. Rathbun and J. M. Liedtke, "Role of etravirine in the management of treatment-experienced patients with human immunodeficiency virus type 1," Therapeutics and Clinical Risk Management, vol. 6, pp. 27-37, Feb. 2010. [Link]

  • IMPAACT P1090 Protocol Team, "ETRAVIRINE PHARMACOKINETICS IN TREATMENT-EXPERIENCED CHILDREN AGES 1-<6 YEARS," International Maternal Pediatric Adolescent AIDS Clinical Trials Network. [Link]

  • M. Schöller-Gyüre et al., "Bioavailability of etravirine 200mg administered as a single 200-mg tablet versus two 100-mg tablets in HIV-negative, healthy volunteers," Antiviral Therapy, vol. 12, no. 5, pp. 789-796, 2007.
  • M. C. Damle and S. B. Bari, "DETERMINATION OF ETRAVIRINE IN HUMAN PLASMA BY HPLC," Indo American Journal of Pharmaceutical Research, vol. 4, no. 1, pp. 836-843, 2014.
  • Johns Hopkins ABX Guide, "Etravirine (ETR)," Johns Hopkins ABX Guide. [Link]

  • T. N. Kakuda et al., "Clinical pharmacokinetics and pharmacodynamics of etravirine," Clinical Pharmacokinetics, vol. 48, no. 9, pp. 561-574, 2009. [Link]

  • C. J. Craig and K. K. Scarsi, "Clinical Pharmacokinetics and Pharmacodynamics of Etravirine: An Updated Review," Clinical Pharmacokinetics, vol. 59, no. 2, pp. 137-154, Feb. 2020. [Link]

  • T. N. Kakuda et al., "Clinical Pharmacokinetics and Pharmacodynamics of Etravirine," ResearchGate. [Link]

  • R. ter Heijne et al., "Quantification of etravirine (TMC125) in plasma, dried blood spots and peripheral blood mononuclear cell lysate by liquid chromatography tandem mass spectrometry," Journal of Pharmaceutical and Biomedical Analysis, vol. 49, no. 2, pp. 480-488, Feb. 2009. [Link]

  • A. D. Hyland et al., "Biotransformation of the Antiretroviral Drug Etravirine: Metabolite Identification, Reaction Phenotyping, and Characterization of Autoinduction of Cytochrome P450-Dependent Metabolism," Drug Metabolism and Disposition, vol. 37, no. 10, pp. 2070-2081, Oct. 2009. [Link]

  • S. K. Sunkara et al., "Mean Plasma concentrations of Etravirine after oral administration (1.35 mg/200 g) dose," ResearchGate. [Link]

  • U.S. Food and Drug Administration, "22187 Etravirine Clinpharm PREA," FDA. [Link]

  • N. L. Rezk et al., "LC-MS/MS determination of etravirine in rat plasma and its application in pharmacokinetic studies," Journal of Chromatography B, vol. 879, no. 28, pp. 2966-2972, Oct. 2011. [Link]

  • R. Lubomirov et al., "Class-specific relative genetic contribution for key antiretroviral drugs," Journal of Antimicrobial Chemotherapy, vol. 68, no. 1, pp. 195-200, Jan. 2013. [Link]

Sources

Safety Operating Guide

Monohydroxy Etravirine proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently observe laboratories struggling with the downstream lifecycle management of highly active pharmaceutical ingredients (APIs) and their metabolites. Monohydroxy Etravirine (CAS: 1246815-68-8)[1] is a primary metabolite of the non-nucleoside reverse transcriptase inhibitor (NNRTI) Etravirine.

Because pharmaceutical compounds are specifically engineered to resist metabolic and environmental degradation, improper disposal poses severe ecological risks[2]. When flushed or improperly landfilled, these compounds easily pass through traditional municipal wastewater treatment plants (POTWs) unfiltered, ultimately discharging into and contaminating surface water ecosystems[2].

This guide provides a self-validating, step-by-step operational protocol for the safe disposal of Monohydroxy Etravirine, ensuring scientific rigor and compliance with the and specific pharmaceutical waste standards.

Physicochemical and Hazard Profiling

Before initiating any disposal protocol, it is critical to understand the material's profile. Monohydroxy Etravirine retains the core structural stability of its parent compound, meaning it will not readily biodegrade in the environment.

Table 1: Physicochemical and Hazard Summary of Monohydroxy Etravirine

Property / HazardValue / ClassificationCausality / Operational Impact
CAS Number 1246815-68-8[1]Unique identifier required for SDS cross-referencing and waste manifesting.
Molecular Weight 451.28 g/mol [1]High molecular weight solid; prone to aerosolization as fine dust during handling.
Aquatic Toxicity Category 1 (Acute & Chronic)[3]Cannot be flushed down drains. Causes long-lasting ecological damage to aquatic life[3].
Acute Oral Toxicity Category 4[4]Mandates stringent PPE (N95/P100 or fume hood) to prevent accidental ingestion via dust[3].
Environmental Persistence High[2]Requires high-temperature incineration rather than standard landfilling[4].

Regulatory Grounding

Under the EPA's (40 CFR Part 266 Subpart P), discarding pharmaceutical metabolites into the sewer system is strictly prohibited,[5]. Consequently, Monohydroxy Etravirine must be managed as a hazardous chemical waste and routed to a licensed environmental disposal facility for high-temperature incineration equipped with an afterburner and scrubber[4].

Step-by-Step Disposal Methodology

This protocol is designed as a self-validating system: each step contains a verification checkpoint to ensure containment integrity before proceeding to the next phase of the workflow.

Step 1: Waste Characterization and Segregation

  • Action : Separate Monohydroxy Etravirine waste into three distinct streams: Pure solid waste (powders), liquid solutions (e.g., HPLC effluents, solvent mixtures), and contaminated labware (pipette tips, vials, gloves)[3].

  • Causality : Mixing waste streams complicates the incineration process. Liquid wastes require different BTU (British Thermal Unit) calculations for safe combustion compared to solid plastics or pure API powders. Segregation prevents dangerous cross-reactions in the waste accumulation area.

  • Verification : Visually inspect the solid waste container to ensure absolutely no free liquids are present before sealing.

Step 2: Triple-Rinsing of Empty Containers

  • Action : Rinse the original Monohydroxy Etravirine container three times using a compatible solvent (e.g., ethanol or acetone) in which the compound is highly soluble[3].

  • Causality : A single rinse leaves microscopic API residues adhered to the glass or plastic due to the compound's lipophilicity. Triple-rinsing statistically reduces the residual API to sub-toxic levels, allowing the empty container to be defaced and disposed of as non-hazardous lab waste (depending on institutional EHS guidelines)[3].

  • Verification : Collect 100% of the rinsate into the designated liquid hazardous waste container. Ensure the original container is completely dry before defacing the label.

Step 3: Containment and Labeling

  • Action : Place all segregated waste into chemically compatible, secondary containment vessels. Seal tightly. Label explicitly with "Hazardous Waste - Monohydroxy Etravirine (Toxic to Aquatic Life)"[3].

  • Causality : Proper labeling prevents accidental mixing with incompatible chemicals (e.g., strong oxidizers) and provides critical hazard communication to the licensed disposal contractor.

  • Verification : Invert sealed liquid containers for 5 seconds to check the integrity of the cap seal. Swab the exterior of solid waste containers to ensure no powder residue remains on the outside.

Step 4: Final Disposal via Incineration

  • Action : Transfer the sealed containers to your institution's Environmental Health and Safety (EHS) staging area. The waste must be handed over to a licensed disposal company for combustion[3].

  • Causality : High-temperature incineration breaks the highly stable pyrimidine and benzonitrile rings of the metabolite, converting it into simple, non-toxic gases (CO2, H2O, N2). The incinerator's scrubber neutralizes any brominated byproducts (e.g., HBr) generated during combustion[4].

Operational Workflow Diagram

To visualize the logistical flow of the disposal process, refer to the decision tree below.

DisposalWorkflow Start Monohydroxy Etravirine Waste Generated Char Waste Characterization (Solid, Liquid, Labware) Start->Char Solid Pure Solid / Powder Char->Solid Liquid Solutions / Rinsate Char->Liquid Labware Contaminated Labware (Vials, Tips, PPE) Char->Labware HazWaste Hazardous Waste Accumulation (Sealed) Solid->HazWaste Liquid->HazWaste TripleRinse Triple-Rinse with Compatible Solvent Labware->TripleRinse TripleRinse->HazWaste Rinsate Incineration Licensed High-Temp Incineration TripleRinse->Incineration Decontaminated Solid Waste HazWaste->Incineration

Workflow for the segregation, decontamination, and disposal of Monohydroxy Etravirine waste.

Accidental Spill Response Protocol

In the event of a localized benchtop spill, immediate and calculated action is required to prevent environmental discharge[3],[4]:

  • Don PPE : Immediately equip chemical-resistant gloves, safety goggles, and a particulate respirator (if outside a fume hood) to prevent inhalation of the Category 4 oral toxin[3].

  • Containment : Do not use water, as this can spread the highly aquatic-toxic material into sink drains[4].

  • Mechanical Collection : Carefully sweep up the solid material using a dedicated brush and dustpan, avoiding aggressive sweeping that causes dust formation[3].

  • Chemical Decontamination : Wipe the spill area with a solvent-damped cloth (e.g., ethanol) to dissolve and lift remaining microscopic residues.

  • Disposal : Place all collected solids, the brush, and the contaminated cloths into the solid hazardous waste container[3].

References

  • BenchChem. "Safeguarding Health and Environment: Proper Disposal of Etravirine-d6." BenchChem Safety Operating Guide. 3

  • ChemicalBook. "Etravirine - Safety Data Sheet." ChemicalBook. 4

  • Shimadzu Chemistry & Diagnostics. "Monohydroxy-etravirine | 1246815-68-8 | Metabolites." Shimadzu. 1

  • U.S. Environmental Protection Agency (EPA). "How Pharmaceuticals Enter the Environment." EPA.gov. 2

  • U.S. Environmental Protection Agency (EPA). "New Management Standards for Hazardous Waste Pharmaceuticals." Health.mil / EPA 40 CFR Part 266.

  • U.S. Environmental Protection Agency (EPA). "Management Standards for Hazardous Waste Pharmaceuticals - Regulations.gov." Regulations.gov. 5

Sources

Personal protective equipment for handling Monohydroxy Etravirine

Author: BenchChem Technical Support Team. Date: April 2026

An authoritative, self-validating safety and operational guide for handling Monohydroxy Etravirine —a critical pharmacologically active metabolite of the HIV-1 non-nucleoside reverse transcriptase inhibitor (NNRTI), Etravirine.

As a Senior Application Scientist, the goal of this document is to bridge the gap between basic safety data sheets and field-proven laboratory execution. We do not just dictate what to wear; we explain the mechanistic why behind every operational choice, ensuring your laboratory maintains the highest standards of scientific integrity and occupational safety.

The Pharmacological Context: Why Containment Matters

Monohydroxy Etravirine is generated in vivo via cytochrome P450-mediated hydroxylation at the dimethylbenzonitrile moiety of the parent drug, Etravirine[1]. Because it is an active metabolite used heavily in drug metabolism and pharmacokinetic (DMPK) profiling, it must be handled with the same stringent containment protocols as a Highly Potent Active Pharmaceutical Ingredient (HPAPI)[2].

Airborne particulates of active metabolites pose a severe inhalation hazard. Even sub-milligram quantities can elicit unintended pharmacological responses if personnel come into uncontrolled contact with the substance[3].

Metabolism A Etravirine (Parent API) NNRTI B CYP450 Hydroxylation (Hepatic Metabolism) A->B C Monohydroxy Etravirine (Target Metabolite) B->C Primary Pathway D Dihydroxy Etravirine C->D Hydrolysis E UGT Glucuronidation C->E Conjugation D->E F Excretion E->F

Caption: Etravirine metabolism pathway yielding Monohydroxy Etravirine.

Physicochemical & Hazard Profiling

Before initiating any operational workflow, a rigorous risk assessment is mandatory. Monohydroxy Etravirine shares significant toxicological overlaps with its parent compound, including acute oral toxicity and severe environmental hazards[4][5].

Table 1: Quantitative Physicochemical and Hazard Data

ParameterSpecification / DataCausality & Operational Impact
CAS Number 1246815-68-8[5]Unique identifier for the monohydroxy derivative.
Molecular Formula C₂₀H₁₅BrN₆O₂[5]High lipophilicity; easily permeates standard biological membranes.
Molecular Weight 451.3 g/mol [5]Fine powder form is highly susceptible to aerosolization and static cling.
GHS Hazards H302, H319, H400, H410[4]Harmful if swallowed; causes serious eye irritation; highly toxic to aquatic life.
Solubility Insoluble in water[6]Spills cannot be cleaned with water alone; requires organic solvents (e.g., ethanol/DMSO) and surfactants for decontamination.

Personal Protective Equipment (PPE) Matrix

PPE is your secondary line of defense. The selection of laboratory gear must be a self-validating system designed to mitigate specific exposure routes.

Table 2: PPE Selection and Mechanistic Justification

PPE CategoryRequired SpecificationThe Scientific "Why" (Causality)
Hand Protection Double-layered Nitrile Gloves (EN 374 compliant)[7].Monohydroxy Etravirine is highly lipophilic. The outer glove takes the mechanical stress of weighing. If micro-tears occur, the inner glove preserves the dermal barrier against chemical breakthrough.
Eye/Face Protection Tight-fitting safety goggles (NIOSH/EN 166)[8].The compound carries an H319 (Serious Eye Irritation) classification. Standard safety glasses with gaps allow airborne dust to settle on the ocular mucosa.
Respiratory N95/FFP3 Respirator or PAPR[8].Required if weighing outside a closed isolator. Prevents inhalation of aerosolized micro-particles that could trigger a pharmacological response.
Body Protection Disposable, non-woven isolation gown with knit cuffs.Prevents powder from embedding into the woven fibers of standard cotton lab coats, which act as a vector for cross-contamination outside the lab.

Engineering Controls & Containment Logic

Because of the substantial toxicity and potency of API metabolites, the risk of direct contact between the substance and the open environment must be eliminated[2]. Engineering controls are the primary defense mechanism.

Workflow Step1 Risk Assessment (Toxicity & Potency) Step2 Engineering Controls (Negative Pressure Isolator) Step1->Step2 Primary Defense Step3 PPE Donning (Double Gloves, Respirator) Step2->Step3 Secondary Defense Step4 Powder Handling & Solubilization Step3->Step4 Step5 Decontamination & Waste Disposal Step4->Step5

Caption: Standard operational containment workflow for handling Monohydroxy Etravirine.

Step-by-Step Operational Methodology: Weighing & Solubilization

This protocol ensures that the powder is transferred and solubilized without breaking the containment barrier.

Step 1: Environmental Preparation

  • Ensure the Biological Safety Cabinet (BSC) or powder weighing isolator is certified and operating under negative differential pressure[2].

  • Wipe down the interior stainless-steel surfaces with an anti-static solution to prevent the highly lipophilic powder from clinging to the walls.

Step 2: PPE Donning & Material Staging

  • Don double nitrile gloves, safety goggles, and a disposable gown.

  • Place the sealed vial of Monohydroxy Etravirine, an anti-static weigh boat, a micro-spatula, and the target solvent (e.g., DMSO) into the BSC. Do not open the vial outside the BSC.

Step 3: The Weighing Procedure

  • Mechanistic Insight: Use a specialized non-sparking micro-spatula[8]. Static electricity can cause the powder to repel and aerosolize.

  • Carefully uncap the vial. Transfer the required mass (e.g., 5 mg) to the weigh boat.

  • Immediately recap the source vial tightly.

Step 4: In-Situ Solubilization (Critical Step)

  • Do not transport the dry powder across the lab. Solubilize the compound directly inside the BSC.

  • Transfer the powder into a pre-labeled volumetric flask or conical tube.

  • Add the organic solvent (DMSO/Methanol) to dissolve the powder into a liquid stock solution. Once in solution, the inhalation risk drops to near zero, making the compound significantly safer to transport to analytical instruments (e.g., LC-MS).

Spill Response and Waste Disposal Plan

Because Monohydroxy Etravirine is classified as Aquatic Acute 1 and Aquatic Chronic 1 (Very toxic to aquatic life with long-lasting effects)[4], it must never be disposed of in standard drains[7].

Spill Response Protocol:

  • Isolate: Evacuate non-essential personnel from the immediate area.

  • Contain: If it is a powder spill, do not sweep (sweeping aerosolizes the powder)[7]. Gently cover the spill with damp absorbent pads (using a solvent like ethanol or a surfactant-water mix) to trap the dust.

  • Clean: Wipe inward from the edges of the spill to the center.

  • Decontaminate: Wash the surface thoroughly with soap and plenty of water[7], followed by an alcohol wipe to remove lipophilic residues.

Waste Disposal:

  • All contaminated consumables (weigh boats, spatulas, outer gloves, and absorbent pads) must be placed in a designated, sealable hazardous waste container[9].

  • Label the container clearly with "Hazardous Pharmaceutical Waste: Monohydroxy Etravirine (Toxic to Aquatic Life)".

  • Dispose of via an approved chemical waste disposal plant in accordance with local environmental regulations (e.g., EPA/RCRA standards)[7].

References

  • Optima Packaging. "Safe processing of highly potent active pharmaceutical ingredients (HPAPI)". Optima Packaging. Available at: [Link]

  • KM Pharma Solution Private Limited. "MSDS - Monohydroxy Etravirine". KM Pharma Solution. Available at: [Link]

  • Pharmaceutical Technology. "Handling HPAPIs". Pharmaceutical Technology. Available at:[Link]

  • NIH PMC. "The journey of HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) from lab to clinic". National Institutes of Health. Available at:[Link]

Sources

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BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。